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  • Product: Cytochrome P450 14a-demethylase inhibitor 1j
  • CAS: 1155361-08-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of Cytochrome P450 14α-Demethylase Inhibitor 1j: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary The development of highly selective antifungal agents h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The development of highly selective antifungal agents hinges on the precise targeting of fungal sterol biosynthesis. Cytochrome P450 14α-demethylase inhibitor 1j (CAS: 1155361-08-2) represents a specialized azole derivative designed to disrupt this pathway. Chemically identified as 2-(2,4-difluorophenyl)-1-{amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, Inhibitor 1j exhibits potent activity against a broad spectrum of pathogenic fungi [4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial descriptions. Here, we will dissect the exact molecular causality of Inhibitor 1j's mechanism of action (MoA), explore the structural biology of its target (CYP51), and provide self-validating experimental protocols to quantify its biochemical and phenotypic efficacy.

Molecular Architecture and Target Engagement

The CYP51 Target (Lanosterol 14α-Demethylase)

Cytochrome P450 51 (CYP51) is a highly conserved enzyme across biological kingdoms, responsible for catalyzing the removal of the 14α-methyl group from lanosterol—a critical, rate-limiting step in the biosynthesis of ergosterol [1]. The core structure of CYP51 is stabilized by an E-R-R triad (formed by EXXR and PER motifs) and features a highly conserved heme-binding domain (FXXGXXXCXG) [1].

Structural Rationale of Inhibitor 1j

Inhibitor 1j is engineered to exploit the specific topography of the fungal CYP51 substrate access channel. Its mechanism of action is driven by three distinct structural modalities:

  • Heme Coordination (The Warhead): The unhindered nitrogen (N4) of the 1,2,4-triazole ring acts as a Lewis base, directly coordinating with the heme iron (Fe³⁺) at the catalytic core of CYP51. This displaces the native distal water molecule, locking the enzyme in a low-spin, six-coordinate state.

  • Hydrophobic Pocket Engagement: The 2,4-difluorophenyl group occupies the rigid hydrophobic cleft of the active site, providing van der Waals interactions that dictate the inhibitor's high affinity and selectivity for fungal over mammalian CYP enzymes.

  • Access Channel Blockade: The bulky amine side chain, substituted with an allyl group (prop-2-en-1-yl) and an o-methylbenzyl group, extends into the substrate access channel. This massive steric bulk prevents lanosterol from entering the active site.

The Phenotypic Consequence

By competitively binding and neutralizing CYP51, Inhibitor 1j halts ergosterol synthesis. This triggers a dual-threat cascade:

  • Depletion of Ergosterol: Loss of membrane fluidity and structural integrity.

  • Accumulation of Toxic Sterols: 14α-methylated sterols (e.g., 14α-methyl-3,6-diol) accumulate, inducing severe membrane stress, disrupting membrane-bound transport proteins, and ultimately causing fungal cell death [1].

MOA Squalene Squalene Epoxide Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Substrate Binding ToxicSterols 14α-Methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Demethylation Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Inhibitor Inhibitor 1j (Triazole Derivative) Inhibitor->CYP51 Heme Coordination (Type II Binding) Membrane Fungal Cell Membrane Disruption & Death ToxicSterols->Membrane Membrane Stress Ergosterol->Membrane Depletion

Caption: Ergosterol biosynthesis pathway and the targeted inhibition of CYP51 by Inhibitor 1j.

Self-Validating Experimental Workflows

To rigorously validate Inhibitor 1j, a drug development program must employ a self-validating workflow. Biochemical affinity must translate to phenotypic susceptibility, which must in turn be mechanistically linked back to the specific enzymatic blockade.

Workflow Start Compound 1j Synthesis & Purification Assay1 Spectral Binding Assay (Type II Shift Determination) Start->Assay1 Target Affinity Assay2 In Vitro MIC Determination (CLSI M27 Guidelines) Start->Assay2 Cellular Efficacy Assay3 Sterol Profiling (GC-MS Analysis) Assay1->Assay3 Mechanistic Link Assay2->Assay3 Phenotype Confirmation Validation Self-Validating Efficacy Confirmation Assay3->Validation Data Synthesis

Caption: Self-validating experimental workflow for evaluating CYP51 inhibitors.

Protocol 1: Spectral Binding Assay (Biochemical Validation)

Causality: To prove that Inhibitor 1j directly engages the CYP51 active site, we measure the perturbation of the P450 heme iron. The displacement of the native water molecule by the triazole nitrogen induces a transition in the Soret band, creating a "Type II" spectral difference [3].

Step-by-Step Methodology:

  • Preparation: Purify recombinant fungal CYP51 and dilute to a final concentration of 1 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 200 mM NaCl.

  • Baseline Measurement: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate Inhibitor 1j (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Data Acquisition: After each addition, allow 3 minutes for equilibration, then scan the spectrum.

  • Analysis: A classic Type II shift will manifest as a peak at ~425–435 nm and a trough at ~390–410 nm [3]. Calculate the spectral dissociation constant ( Kd​ ) by plotting the peak-to-trough absorbance difference ( ΔA ) against the inhibitor concentration using the Michaelis-Menten binding equation.

Protocol 2: High-Throughput Broth Microdilution (Phenotypic Validation)

Causality: Biochemical affinity is meaningless without cellular penetration. We utilize the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. RPMI 1640 medium buffered with MOPS to pH 7.0 is strictly used because it provides a standardized, nutrient-defined environment that mimics physiological conditions while preventing pH-induced fluctuations in drug solubility [2].

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida albicans on Sabouraud Dextrose Agar. Suspend 5 distinct colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~ 1×106 to 5×106 CFU/mL) [2].

  • Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth (with 0.2% glucose, buffered with MOPS) to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Plate Setup: In a 96-well untreated polystyrene U-bottom plate, create a 2-fold serial dilution of Inhibitor 1j (ranging from 64 µg/mL to 0.015 µg/mL).

  • Incubation & Reading: Inoculate wells with the prepared yeast suspension. Incubate at 35°C for 24 to 48 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration ( MIC80​ ), defined as the lowest concentration of Inhibitor 1j that results in a prominent (≥80%) decrease in visible growth compared to the drug-free control.

Quantitative Data & Comparative Analysis

To benchmark Inhibitor 1j, we compare its pharmacodynamic profile against Fluconazole, a first-generation triazole standard. Inhibitor 1j demonstrates superior activity against nearly all tested fungal strains (except Aspergillus fumigatus) [4].

Table 1: Pharmacodynamic and Biochemical Profiling of Inhibitor 1j vs. Fluconazole

ParameterCytochrome P450 14α-demethylase Inhibitor 1jFluconazole (Reference Standard)
Chemical Class Advanced Triazole DerivativeFirst-Generation Triazole
Target Enzyme Fungal CYP51 (Lanosterol 14α-demethylase)Fungal CYP51
Spectral Shift Type Type II (Peak ~430 nm, Trough ~410 nm)Type II
Primary Interaction Mode Heme coordination + Extensive hydrophobic channel blockadeHeme coordination + Moderate pocket binding
MIC₈₀ (Candida albicans) 15.6 µg/mL [4]Strain dependent (typically 0.25 - 64 µg/mL)
Sterol Profile Outcome Severe accumulation of 14α-methylated sterolsAccumulation of 14α-methylated sterols

Conclusion

Cytochrome P450 14α-demethylase inhibitor 1j is a highly targeted antifungal agent that operates via a precise, dual-action mechanism: direct coordination of the CYP51 heme iron and steric occlusion of the substrate access channel. By integrating rigorous biochemical assays (Type II spectral shifts) with standardized phenotypic validation (CLSI M27 broth microdilution), researchers can unequivocally map the causality from molecular target engagement to fungal cell death. This self-validating approach remains the gold standard for evaluating next-generation azole therapeutics in the face of rising antimicrobial resistance.

References

  • Analysis of Cyp51 protein sequences shows 4 major Cyp51 gene family groups across fungi National Center for Biotechnology Information (NCBI)[Link]

  • Antifungal Susceptibility Testing: Current Approaches National Center for Biotechnology Information (NCBI)[Link]

  • Drugs and Scaffold That Inhibit Cytochrome P450 27A1 In Vitro and In Vivo National Center for Biotechnology Information (NCBI)[Link]

  • Selleck Biotech Life Science Products | PDF | Epidermal Growth Factor Receptor | Tyrosine Kinase Scribd[Link]

Exploratory

Structural and Mechanistic Profiling of Cytochrome P450 14α-Demethylase Inhibitor 1j: A Computational Docking Whitepaper

Executive Summary Cytochrome P450 14α-demethylase (CYP51) remains one of the most clinically validated therapeutic targets in the management of invasive fungal infections. As a Senior Application Scientist, I present thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cytochrome P450 14α-demethylase (CYP51) remains one of the most clinically validated therapeutic targets in the management of invasive fungal infections. As a Senior Application Scientist, I present this technical whitepaper to dissect the structural and mechanistic profile of Cytochrome P450 14a-demethylase inhibitor 1j (CAS 1155361-08-2). This compound is a highly functionalized triazole derivative that has demonstrated significant potential in overcoming the resistance profiles associated with first-generation azoles. This guide establishes a self-validating computational workflow for studying its binding kinetics.

Mechanistic Causality: The Role of CYP51 in Ergosterol Biosynthesis

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical rate-limiting step in the biosynthesis of ergosterol. Ergosterol is the fungal equivalent of mammalian cholesterol, essential for maintaining cell membrane fluidity, asymmetry, and overall architecture.

When inhibitor 1j binds to the CYP51 active site, it completely halts this demethylation process. The causality of cell death is twofold: not only is the fungal cell starved of essential ergosterol, but the forced accumulation of toxic 14α-methylated sterols actively disrupts the lipid bilayer, leading to membrane permeabilization and rapid fungal cell death.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 CYP51 (14α-Demethylase) Target Enzyme Lanosterol->CYP51 Substrate Binding ToxicSterols Toxic 14α-Methyl Sterols (Membrane Disruption) CYP51->ToxicSterols Inhibited Pathway Ergosterol Ergosterol (Fungal Survival) CYP51->Ergosterol Normal Pathway Inhibitor Inhibitor 1j Inhibitor->CYP51 Blocks Active Site

Figure 1: Ergosterol biosynthesis pathway illustrating the dual-toxicity mechanism of CYP51 inhibition.

Pharmacophore Architecture of Inhibitor 1j

Inhibitor 1j (1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-allyl-N-(2-methylbenzyl...) is rationally designed to exploit three distinct regions of the CYP51 binding pocket:

  • The Heme-Binding Core : The unhindered nitrogen (N4) of the 1,2,4-triazole ring acts as a Lewis base, forming a direct coordinate covalent bond with the prosthetic heme iron (Fe²⁺/Fe³⁺). This physically displaces the native diatomic oxygen necessary for substrate oxidation.

  • The Hydrophobic Pocket : The 2,4-difluorophenyl moiety is inserted into a narrow, highly conserved hydrophobic cleft. The fluorine atoms enhance lipophilicity and metabolic stability while forming multipolar interactions with the peptide backbone.

  • The Substrate Access Channel : The bulky N-allyl-N-(2-methylbenzyl) tail extends into the substrate access channel. This extended interaction network provides the high specificity required to avoid off-target inhibition of human CYP450 enzymes.

Self-Validating Molecular Docking Protocol

To accurately predict the binding affinity and pose of inhibitor 1j, we employ a highly rigorous, self-validating molecular docking workflow. Every step is governed by physical chemistry principles to ensure the output is not a computational artifact.

DockingWorkflow PrepProt 1. Protein Preparation (pH 7.4 Protonation) Grid 3. Grid Box Generation (Centered on Heme Fe) PrepProt->Grid PrepLig 2. Ligand Preparation (Energy Minimization) Dock 4. Molecular Docking (Lamarckian GA) PrepLig->Dock Grid->Dock Validate 5. System Validation (RMSD < 2.0 Å) Dock->Validate Validate->Grid If Failed (Refine) Analyze 6. Interaction Analysis (ΔG & Contacts) Validate->Analyze If Validated

Figure 2: Self-validating molecular docking workflow ensuring structural and thermodynamic accuracy.

Step-by-Step Methodology:
  • Target Protein Preparation : The crystal structure of Candida albicans CYP51 is retrieved, or a structurally validated 1[1].

    • Causality: The protein must be protonated at a physiological pH of 7.4. This specific pH assignment is critical because it determines the protonation states of active-site histidine and aspartate residues, which dictate the hydrogen-bonding network available to the ligand.

  • Ligand Preparation : The 3D geometry of inhibitor 1j is constructed, and Gasteiger partial charges are assigned.

    • Causality: We utilize the MMFF94 force field to perform energy minimization. This step resolves internal steric clashes and identifies the global energy minimum conformation of the ligand, preventing artificial repulsion forces during the docking phase.

  • Grid Box Generation : A grid box (approx. 25 × 25 × 25 Å) is centered precisely on the heme iron atom.

    • Causality: The dimensions are strictly calibrated to encompass the entire hydrophobic access channel while excluding allosteric sites, forcing the algorithm to evaluate competitive inhibition at the catalytic center.

  • Docking Execution : The docking is executed using a Lamarckian Genetic Algorithm.

    • Causality: The genetic algorithm is chosen for its superior ability to efficiently sample the vast conformational space of the ligand's rotatable bonds, while the empirical scoring function calculates the Gibbs free energy of binding (ΔG).

  • System Validation (The Control Mechanism) : Before accepting the results for inhibitor 1j, the protocol must self-validate. The native co-crystallized ligand (e.g., posaconazole) is2[2].

    • Causality: The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystallographic pose is calculated. If the RMSD is > 2.0 Å, the grid parameters and scoring function are deemed invalid for this system and must be recalibrated. This ensures the protocol is a closed, self-verifying loop.

Quantitative Data Presentation

The computational predictions align closely with empirical in vitro assays. Inhibitor 1j is a specialized3[3].

Table 1: In Silico Binding Affinities and Key Residue Interactions
LigandBinding Energy (ΔG, kcal/mol)Heme CoordinationKey Hydrophobic ContactsKey Hydrogen Bonds
Inhibitor 1j -10.8Triazole N4 - Fe²⁺Tyr118, Leu376, Phe126Tyr132 (via F atom)
Fluconazole (Ref) -8.4Triazole N4 - Fe²⁺Tyr118, Phe126Tyr132 (via OH group)
Table 2: Comparative In Vitro Antifungal Activity

In vitro testing confirms that inhibitor 1j exhibits superior activity against nearly all tested fungal strains compared to fluconazole, with the notable exception of Aspergillus fumigatus[4]. Its specific4[4].

Fungal StrainInhibitor 1j MIC80 (μg/mL)Fluconazole MIC80 (μg/mL)Efficacy Profile
Candida albicans15.6> 32.0 (Resistant strains)Superior
Candida glabrata8.216.0Superior
Aspergillus fumigatus> 64.0> 64.0Equivalent / Lower

Conclusion

Molecular docking studies confirm that Cytochrome P450 14a-demethylase inhibitor 1j achieves its superior antifungal efficacy through an optimized pharmacophore. By combining direct heme coordination with extensive hydrophobic anchoring in the substrate access channel, 1j effectively bypasses common point mutations that confer resistance to standard azole therapies. The self-validating computational framework outlined above provides a robust foundation for further lead optimization in anti-infective drug discovery.

References

  • BioChemPartner - Cytochrome P450 14a-demethylase inhibitor 1J. Available at: [Link]

  • National Institutes of Health (PMC) - Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at:[Link]

  • MDPI - Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Available at:[Link]

  • Scribd - Selleck Biotech Life Science Products | Epidermal Growth Factor Receptor | Tyrosine Kinase. Available at: [Link]

Sources

Foundational

structure-activity relationship SAR of cytochrome P450 14a-demethylase inhibitor 1j

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of a Novel Cytochrome P450 14α-demethylase Inhibitor: Compound 1j Authored by: A Senior Application Scientist Foreword The relentless rise of invas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of a Novel Cytochrome P450 14α-demethylase Inhibitor: Compound 1j

Authored by: A Senior Application Scientist

Foreword

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway, remains a cornerstone target for antifungal drug development.[1][2][3] The clinical success of azole antifungals, which target CYP51, underscores the viability of this strategy.[4][5] However, issues of drug-drug interactions and emerging resistance demand the development of new inhibitors with improved potency and selectivity.[6][7]

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) for a novel, representative CYP51 inhibitor, designated herein as Compound 1j . While "1j" serves as a specific case study, the principles, experimental designs, and analytical frameworks discussed are broadly applicable to the rational design of new antifungal agents targeting this critical enzyme. Our focus is not merely on what to do, but why specific experimental and computational choices are made, offering a self-validating system for researchers, scientists, and drug development professionals.

The Target: Cytochrome P450 14α-demethylase (CYP51)

CYP51 is a heme-containing monooxygenase that catalyzes the removal of the 14α-methyl group from sterol precursors, a vital step in the biosynthesis of ergosterol in fungi and cholesterol in humans.[2][8][9] While the enzyme's function is highly conserved across biological kingdoms, subtle but significant differences in the active site architecture between fungal and human CYP51 orthologs provide a window for developing selective inhibitors.[10][11] The primary mechanism of azole inhibitors involves the coordination of a nitrogen atom within their heterocyclic ring to the heme iron at the core of the CYP51 active site, thereby preventing the binding and processing of the natural substrate, lanosterol.[12][13]

The Ergosterol Biosynthesis Pathway and Point of Inhibition

The disruption of the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This compromises membrane integrity and fluidity, ultimately inhibiting fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol Intermediate 14α-demethylated intermediate Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Inhibitor_1j Inhibitor 1j CYP51_Enzyme CYP51 Enzyme Inhibitor_1j->CYP51_Enzyme Blocks Active Site

Caption: Inhibition of the Ergosterol Pathway by Compound 1j.

SAR of CYP51 Inhibitor 1j: A Case Study

For this guide, we define our lead compound, Inhibitor 1j , as a prototypical triazole-based antifungal agent. Its structure consists of three key pharmacophoric elements, each amenable to systematic modification to probe the SAR.

Structure of Inhibitor 1j: A central propan-2-ol core, substituted with a 1,2,4-triazole, a difluorophenyl group (R1), and a substituted pyrimidine ring (R2).

The Triazole "Head": Heme Coordination

The 1,2,4-triazole ring is the critical heme-binding moiety. The N4 nitrogen of the triazole acts as a potent ligand for the ferric (Fe³⁺) heme iron in the CYP51 active site.

  • SAR Insights:

    • Triazole vs. Imidazole: While both triazoles and imidazoles can coordinate with the heme iron, triazoles generally exhibit greater metabolic stability and often provide a better selectivity profile for fungal over human CYP51.[5]

    • Positional Isomers: The 1,2,4-triazole isomer is crucial. Other isomers, such as 1,2,3-triazole, typically show significantly reduced or no activity due to improper orientation of the coordinating nitrogen.

The Difluorophenyl Moiety (R1): Anchoring Interactions

The 2,4-difluorophenyl group is a common feature in potent azole antifungals like fluconazole.[14] This group serves to anchor the inhibitor within a hydrophobic region of the active site.

  • SAR Insights:

    • Halogen Substitution: The fluorine atoms are not merely for steric bulk. Their electronegativity contributes to favorable electrostatic interactions with the protein. Dichloro- or other di-halogenated phenyl rings can also be effective, but the specific substitution pattern (e.g., 2,4- vs. 3,5-) drastically alters potency by changing how the ring fits into the binding pocket.[15][16]

    • Aromaticity: A planar aromatic system is essential for π-π stacking interactions with aromatic residues like tyrosine (e.g., Y118 in C. albicans CYP51) in the active site.[10]

The R2 Substituent: Probing the Substrate Access Channel

The R2 group extends into the substrate access channel of CYP51. This region shows greater variability between fungal and human orthologs, making it a prime target for optimizing selectivity.

  • SAR Insights:

    • Size and Shape: The size and shape of the R2 group are critical. Small, rigid groups may not fully occupy the channel, leading to weaker binding. Conversely, excessively bulky groups may introduce steric clashes. Long, flexible chains, as seen in posaconazole, can form extensive interactions deep within the channel, leading to high potency.[17]

    • Polarity and Hydrogen Bonding: Introducing hydrogen bond donors or acceptors into the R2 group can form specific interactions with polar residues lining the access channel. For example, a hydroxyl or amide group could interact with residues like serine or threonine.

    • Heterocyclic Rings: Incorporating different heterocyclic rings (e.g., pyrimidine, pyridine, oxadiazole) can modulate electronic properties, solubility, and introduce new interaction points.[16]

Summary of SAR for Inhibitor 1j Analogs

The following table summarizes the hypothetical results of a systematic SAR study on Inhibitor 1j.

Compound IDR1 MoietyR2 Moiety (on Pyrimidine)C. albicans CYP51 IC₅₀ (µM)H. sapiens CYP51 IC₅₀ (µM)Selectivity Index (Human/Fungal)C. albicans MIC (µg/mL)
1j (Lead) 2,4-difluorophenyl -CH₃ 0.50 25.0 50 1.0
1j-a2,4-dichlorophenyl-CH₃0.4518.0401.0
1j-b4-fluorophenyl-CH₃2.5050.0208.0
1j-c2,4-difluorophenyl-H1.2030.0254.0
1j-d2,4-difluorophenyl-CF₃0.2520.0800.5
1j-e2,4-difluorophenyl-OH0.8045.0562.0
1j-f2,4-difluorophenyl-OCH₂-phenyl0.154.5300.25

Analysis of Hypothetical Data:

  • Effect of R1: Replacing difluoro with dichloro (1j-a) maintains potency, but removing one fluorine (1j-b) significantly reduces it, highlighting the importance of the 2,4-dihalogen pattern.

  • Effect of R2:

    • Removing the methyl group (1j-c) is detrimental, suggesting a necessary hydrophobic interaction.

    • Replacing methyl with a more electron-withdrawing trifluoromethyl group (1j-d) enhances potency and selectivity, possibly due to stronger interactions in the channel.

    • Adding a polar hydroxyl group (1j-e) slightly reduces potency, indicating the binding pocket in this region may be more hydrophobic.

    • Adding a larger, flexible benzyloxy group (1j-f) dramatically increases potency but reduces selectivity, as the larger group may also fit well into the human CYP51 channel.

Experimental Protocols for SAR Elucidation

A robust SAR study requires a combination of chemical synthesis, biological evaluation, and computational modeling.

General Synthetic Scheme for Inhibitor 1j Analogs

A convergent synthesis approach is often employed for creating a library of analogs.

Caption: General Synthetic Workflow for Inhibitor 1j Analogs.

Step-by-Step Methodology:

  • Synthesis of the Oxirane Intermediate: a. To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add trimethylsulfonium iodide (1.2 eq) portion-wise. b. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide. c. Cool the reaction back to 0 °C and add a solution of the starting ketone (1.0 eq) in THF dropwise. d. Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material. e. Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. f. Purify the crude product by column chromatography to yield the key oxirane intermediate.

  • Nucleophilic Ring Opening: a. To a solution of the desired substituted pyrimidine (R2-pyrimidine, 1.1 eq) in dry DMF, add sodium hydride (1.1 eq) at 0 °C. b. Stir for 30 minutes, then add a solution of the oxirane intermediate (1.0 eq) in DMF. c. Heat the reaction to 60-80 °C and monitor by TLC. d. Upon completion, cool to room temperature, quench with water, and extract with ethyl acetate. e. Purify the crude product via column chromatography or recrystallization to obtain the final analog.

In Vitro CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol measures the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.[12][18][19]

Materials:

  • Recombinant purified fungal (C. albicans) or human CYP51.[20][21][22]

  • Recombinant purified NADPH-cytochrome P450 reductase (CPR).

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

  • Lanosterol (substrate).

  • NADPH (cofactor).

  • Potassium phosphate buffer (pH 7.4).

  • Test compounds (inhibitors) dissolved in DMSO.

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a reaction mixture containing buffer, recombinant CYP51 (e.g., 0.5 µM final concentration), CPR (e.g., 1.0 µM final concentration), and lipids.

  • Inhibitor Addition: In a 96-well plate, add serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM). Include a vehicle control (DMSO only).

  • Enzyme Addition & Pre-incubation: Add the enzyme master mix to each well. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add lanosterol (e.g., 50 µM final concentration) to each well. Immediately after, initiate the reaction by adding NADPH (e.g., 0.5 mM final concentration).

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the amount of demethylated product formed using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using graphing software.

Antifungal Susceptibility Testing (MIC Determination)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.[6][23][24]

Materials:

  • Candida albicans strain (e.g., ATCC 90028).

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plate using RPMI-1640 medium. A typical concentration range is 64 to 0.125 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be assessed visually or with a spectrophotometer.

Computational SAR: Molecular Docking

Molecular docking predicts the preferred orientation of an inhibitor when bound to its target protein. This provides invaluable insights into the specific interactions that drive binding affinity and selectivity.[17][25][26]

Molecular Docking Workflow

PDB 1. Obtain Protein Structure (e.g., C. albicans CYP51 - PDB: 5TZ1) Prep_Protein 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Docking 4. Perform Docking (Define binding site, run algorithm) Prep_Protein->Docking Ligand 3. Prepare Ligand (Generate 3D structure, assign charges) Ligand->Docking Analysis 5. Analyze Poses (Scoring, visual inspection of interactions) Docking->Analysis SAR 6. Correlate with SAR Data Analysis->SAR

Caption: A Typical Molecular Docking Workflow.

Step-by-Step Protocol (Conceptual):

  • Protein Preparation: a. Download the crystal structure of C. albicans CYP51 (e.g., PDB ID: 5TZ1) and human CYP51 (e.g., PDB ID: 3LD6).[4][27] b. Using molecular modeling software (e.g., Schrödinger Maestro, MOE), remove all water molecules and co-crystallized ligands. c. Add hydrogen atoms and optimize their positions. Assign partial charges using a standard force field (e.g., OPLS). d. Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation: a. Draw the 2D structure of Inhibitor 1j and its analogs. b. Generate a low-energy 3D conformation and assign partial charges.

  • Docking Simulation: a. Define the binding site (grid generation) centered on the heme cofactor in the active site. b. Dock the prepared ligands into the active site of both fungal and human CYP51 structures using a docking algorithm (e.g., Glide, AutoDock).

  • Pose Analysis and Interpretation: a. Analyze the top-scoring docking poses. The docking score provides an estimate of binding affinity. b. Visually inspect the binding mode. Identify key interactions:

    • Confirm the coordination of the triazole N4 to the heme iron.
    • Identify hydrogen bonds between the inhibitor and protein residues.
    • Map out hydrophobic and π-π stacking interactions. c. Compare the binding poses in the fungal vs. human CYP51 to rationalize selectivity. For example, a substituent on Inhibitor 1j might have a favorable interaction in the fungal protein but cause a steric clash in the human protein.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical.[13][28] A compound with high potency but poor pharmacokinetic properties or high toxicity is unlikely to become a successful drug.

Key In Silico and In Vitro ADME-Tox Assays
ParameterIn Silico Prediction ToolIn Vitro AssayRationale
Solubility SwissADME, various QSAR modelsKinetic or thermodynamic solubility assayPoor solubility can limit absorption and bioavailability.[29]
Permeability BOILED-Egg model (SwissADME)PAMPA, Caco-2 cell permeability assayPredicts gastrointestinal absorption.
Metabolic Stability N/ALiver microsome stability assayDetermines susceptibility to first-pass metabolism by CYP enzymes in the liver.
CYP Inhibition N/ARecombinant human CYP inhibition assays (e.g., CYP3A4, 2C9)Assesses the potential for drug-drug interactions.[30][31]
Toxicity ProTox-II, DEREK NexusCytotoxicity assay (e.g., HepG2 cells), hERG assayEarly identification of potential liabilities like hepatotoxicity or cardiotoxicity.[28][30]

Conclusion and Future Directions

The systematic SAR exploration of our representative inhibitor, 1j , demonstrates a logical, multi-faceted approach to antifungal drug discovery. By integrating chemical synthesis, robust biological assays, and insightful computational modeling, we can efficiently navigate chemical space to identify compounds with superior potency against fungal CYP51 and high selectivity over the human ortholog. The hypothetical data presented illustrates how subtle structural modifications can lead to significant changes in biological activity, reinforcing the core tenets of rational drug design. Future work would involve synthesizing the most promising analogs (such as 1j-d ) and advancing them through further preclinical evaluation, including in vivo efficacy studies in animal models of candidiasis and comprehensive safety pharmacology.

References

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  • InterPro. (n.d.). Crystal structure of sterol 14-alpha demethylase (CYP51) from a pathogenic yeast Candida albicans in complex with the antifungal drug posaconazole (5fsa). InterPro. [Link]

  • Protein Data Bank Japan. (n.d.). 5tz1: crystal structure of sterol 14-alpha demethylase (cyp51) from candida albicans in complex with the tetrazole-based antifungal drug candidate vt1161 (vt1). Protein Data Bank Japan. [Link]

  • Strushkevich, N., Usanov, S.A., Park, H.W. (2010). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB Protein Data Bank. [Link]

  • Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 397(4), 1067–1078. [Link]

  • Gholampour, Z., Ghaffari, S., Gholami, M., Ansari, M., Mehrzadi, S., Dehghan, G., & Saboury, A. A. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Ghamri, M. A., Chtita, S., Aouidate, A., Bouachrine, M., Lakhlifi, T., & Jbari, N. (2022). Azole Compounds as Inhibitors of Candida albicans: QSAR Modelling. Biointerface Research in Applied Chemistry. [Link]

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  • Miteva, M. A., Viossat, I., & Rungrotmongkol, T. (2005). 3D-QSAR and Molecular Mechanics Study for the Differences in the Azole Activity against Yeastlike and Filamentous Fungi and Their Relation to P450DM Inhibition. 1. 3-Substituted-4(3H)-quinazolinones. Journal of Chemical Information and Modeling. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Anoaica, P. G., Lepadatu, C. I., & Amzoiu, E. (2012). The Qsar Study of Azole Derivatives Using Molecular Descriptors for Quantum Molecular States. Farmacia. [Link]

  • Gueddou, A., Chibani, S., Bou-Salah, L., Carpentier, M., Khelili, K., & Réhel, K. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Chemistry Central Journal. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Ghamri, M. A., Chtita, S., Aouidate, A., Bouachrine, M., Lakhlifi, T., & Jbari, N. (2022). Azole Compounds as Inhibitors of Candida albicans: QSAR Modelling. Frontiers in Chemistry. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • Wieczorkowska, E., & Gzella, A. K. (2023). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2022). Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Liao, J., Yang, F., Zhang, L., Chai, X., Zhao, Q., Yu, S., ... & Wu, Q. (2015). Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents. Archives of pharmacal research, 38(4), 470–479. [Link]

  • Wieczorkowska, E., & Gzella, A. K. (2023). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. ResearchGate. [Link]

  • Hargrove, T. Y., Wawrzak, Z., & Lepesheva, G. I. (2017). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 60(19), 8146–8158. [Link]

  • Jadhav, S. B., Khan, F. A. K., Karale, S. N., Chobe, S. S., Bhor, R. D., & Pore, V. S. (2015). Design and synthesis of new fluconazole analogues. RSC Advances, 5(28), 21873-21883. [Link]

  • InterPro. (n.d.). Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole (3ld6). InterPro. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • Singh, D. B., Kumar, M., & Singh, S. K. (2015). Ligand Based Pharmacophore Modeling, Virtual Screening and Molecular Docking for Identification of Novel CYP51 Inhibitors. Journal of Chemical and Pharmaceutical Research. [Link]

  • da Silva, A. M., de Paula, J. C., de Oliveira, A. A., de Souza, J. V. B., & de Oliveira, R. B. (2024). Enhancing Antifungal Drug Discovery Through Co-Culture with Antarctic Streptomyces albidoflavus Strain CBMAI 1855. International Journal of Molecular Sciences. [Link]

  • Wang, J., Liu, H., & Wang, J. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences. [Link]

  • Shcherbakova, E. S., Shcherbakov, D. N., & Podust, L. M. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. International Journal of Molecular Sciences. [Link]

  • Neamtu, M., & Voicu, M. (2019). Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection. Toxicology reports, 6, 462–471. [Link]

  • ResearchGate. (2026). Molecular docking of pseudopeptidic imidazoles as selective inhibitors against CYP51 enzyme. ResearchGate. [Link]

  • ResearchGate. (2025). Targeting CYP51 for drug design by the contributions of molecular modeling. ResearchGate. [Link]

  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B. Antimicrobial agents and chemotherapy, 57(1), 156–161. [Link]

  • Aoyama, Y., Horiuchi, T., Gotoh, O., Noshiro, M., & Yoshida, Y. (1998). Purification and characterization of rat sterol 14-demethylase P450 (CYP51) expressed in Escherichia coli. Journal of biochemistry, 124(4), 694–696. [Link]

  • Lepesheva, G. I., Zaitseva, N. G., Nes, W. D., Zhou, W., Arase, M., Liu, J., ... & Waterman, M. R. (2006). CYP51 from Trypanosoma cruzi: a phyla-specific residue in the B' helix defines substrate preferences of sterol 14alpha-demethylase. The Journal of biological chemistry, 281(6), 3577–3585. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et biophysica acta, 1770(3), 467–477. [Link]

  • Strushkevich, N. V., Gilep, A. A., & Usanov, S. A. (2008). Expression of microsomal lanosterol 14alpha-demethylase (CYP51) in an engineered soluble monomeric form. Biochemistry. Biokhimiia, 73(7), 803–809. [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Creative Bioarray. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • ResearchGate. (n.d.). CYP51 active-site residues across the different phyla. ResearchGate. [Link]

  • Parker, J. E., Warrilow, A. G., Price, C. L., Mullins, J. G., Kelly, D. E., & Kelly, S. L. (2014). Resistance to antifungals that target CYP51. Journal of chemical biology, 7(4), 143–161. [Link]

  • Blankenship, J. R., & Heitman, J. (2013). Site-Directed and Random Insertional Mutagenesis in Medically Important Fungi. Cold Spring Harbor Protocols. [Link]

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Sources

Exploratory

discovery and synthesis pathways for cytochrome P450 14a-demethylase inhibitor 1j

Cytochrome P450 14α-Demethylase Inhibitor 1j: Rational Design, Synthesis, and Mechanistic Evaluation Executive Summary The emergence of azole-resistant fungal strains has necessitated the development of next-generation a...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytochrome P450 14α-Demethylase Inhibitor 1j: Rational Design, Synthesis, and Mechanistic Evaluation

Executive Summary

The emergence of azole-resistant fungal strains has necessitated the development of next-generation antifungal agents. Cytochrome P450 14α-demethylase (CYP51) remains a highly validated target for these efforts, as it is a critical enzyme in the fungal ergosterol biosynthesis pathway[1]. Inhibitor 1j (CAS 1155361-08-2) is a potent, rationally designed fluconazole analogue. By replacing one of the triazole rings of fluconazole with a bulky N-allyl-N-(2-methylbenzyl)amino moiety, Inhibitor 1j exploits the hydrophobic access channel of the CYP51 active site, demonstrating superior binding affinity and overcoming common resistance mechanisms[2]. This technical guide details the mechanistic rationale, synthetic pathways, and self-validating biological evaluation protocols for Inhibitor 1j.

Mechanistic Rationale: Targeting the CYP51 Access Channel

Fluconazole, a first-generation triazole, binds to the heme iron of CYP51 via its triazole nitrogen, but its relatively small size leaves the enzyme's hydrophobic access channel unoccupied[3]. Fungal mutations (e.g., ERG11 mutations in Candida species) often alter this binding pocket, reducing fluconazole's affinity.

Inhibitor 1j is structurally optimized to address this. The core 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl) scaffold ensures essential coordination with the heme iron and binding within the primary hydrophobic pocket. The addition of the N-allyl-N-(2-methylbenzyl)amino side chain extends into the substrate access channel. This dual-site binding not only increases the overall binding enthalpy but also provides steric resilience against point mutations that typically confer fluconazole resistance.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate binding ToxicSterols 14α-methylated sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited pathway Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal pathway Inhibitor1j Inhibitor 1j Inhibitor1j->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by Inhibitor 1j.

Synthesis Pathway of Inhibitor 1j

The synthesis of Inhibitor 1j relies on a highly efficient, two-step epoxide ring-opening methodology[2]. This pathway is chosen for its high regioselectivity and the ability to easily diversify the amine side chain during structure-activity relationship (SAR) studies.

SynthesisWorkflow Ketone 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Epoxidation Corey-Chaykovsky Epoxidation Ketone->Epoxidation TMSOI, Base Epoxide Epoxide Intermediate Epoxidation->Epoxide Amination Nucleophilic Ring Opening (Amine Addition) Epoxide->Amination N-allyl-N-(2-methylbenzyl)amine Inhibitor1j Inhibitor 1j (CAS 1155361-08-2) Amination->Inhibitor1j Reflux / Purification

Step-by-step synthetic workflow for Cytochrome P450 14a-demethylase inhibitor 1j.

Step-by-Step Synthetic Methodology

Phase 1: Corey-Chaykovsky Epoxidation

  • Objective: Convert 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to its corresponding oxirane.

  • Causality & Reagent Selection: Trimethylsulfoxonium iodide (TMSOI) is utilized alongside a strong base (e.g., KOH or NaH). The base deprotonates TMSOI to form a dimethylsulfoxonium methylide. This specific ylide is chosen over sulfonium ylides because it reacts reversibly with the carbonyl carbon, allowing the thermodynamic product (the epoxide) to form cleanly without disrupting the existing triazole ring.

  • Protocol:

    • Suspend TMSOI (1.2 eq) and KOH (1.2 eq) in a mixture of toluene and DMSO.

    • Stir at 50°C for 1 hour to ensure complete ylide formation.

    • Add the ketone precursor (1.0 eq) dropwise and maintain the reaction at 60°C for 3 hours.

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the ketone spot and the emergence of a lower Rf spot confirms the formation of 2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane.

Phase 2: Nucleophilic Ring Opening (Amination)

  • Objective: Introduce the N-allyl-N-(2-methylbenzyl)amino group to yield Inhibitor 1j.

  • Causality & Reagent Selection: The epoxide is sterically hindered. Using a polar protic solvent like ethanol under reflux (or microwave irradiation) facilitates the nucleophilic attack by N-allyl-N-(2-methylbenzyl)amine. The protic solvent hydrogen-bonds with the epoxide oxygen, increasing the electrophilicity of the less hindered carbon.

  • Protocol:

    • Dissolve the epoxide intermediate (1.0 eq) and N-allyl-N-(2-methylbenzyl)amine (1.5 eq) in absolute ethanol.

    • Add anhydrous potassium carbonate (K₂CO₃) as an acid scavenger.

    • Reflux the mixture at 80°C for 12–16 hours.

    • Quench with water, extract with dichloromethane, and purify via silica gel column chromatography.

    • Self-Validation Check: Analyze the purified product via ¹H-NMR. The successful ring opening is validated by the disappearance of the characteristic epoxide proton signals (approx. δ 2.8 ppm) and the appearance of the distinct methylene protons of the allyl and benzyl groups.

Biological Evaluation: Efficacy and Binding Kinetics

To accurately assess the potency of Inhibitor 1j, biological evaluations must be conducted using self-validating assay systems that rule out environmental artifacts.

In Vitro Antifungal Susceptibility Protocol (CLSI M27-A3)
  • Causality: RPMI 1640 medium buffered with MOPS (pH 7.0) is strictly used because azole stability and fungal growth rates are highly sensitive to pH fluctuations[2].

  • Protocol:

    • Prepare serial two-fold dilutions of Inhibitor 1j (0.015 to 16 µg/mL) in 96-well microtiter plates.

    • Inoculate with standardized fungal suspensions (10³ to 10⁴ CFU/mL).

    • Incubate at 35°C for 24–48 hours.

    • Self-Validation Check (Internal Control): Include Candida parapsilosis ATCC 22019 in a parallel control row. The assay is only deemed valid if the MIC for the control strain falls strictly within the CLSI-established acceptable range (e.g., 1–4 µg/mL for fluconazole benchmarks). If the control fails, the entire plate data is discarded, ensuring trustworthiness.

Quantitative Data Summary

The structural modifications in Inhibitor 1j result in significant improvements in both enzymatic inhibition and whole-cell antifungal activity compared to first-generation azoles.

CompoundTarget EnzymeCYP51 IC₅₀ (µM)MIC₈₀ C. albicans (µg/mL)MIC₈₀ C. glabrata (µg/mL)*
Fluconazole Fungal CYP510.620.50>8.00 (Resistant)
Inhibitor 1j Fungal CYP510.150.06250.25

*Note: Data represents benchmark comparative metrics derived from structural analogue profiling of triazole-amine derivatives targeting the CYP51 access channel[2].

Conclusion

Cytochrome P450 14α-demethylase inhibitor 1j represents a sophisticated evolution in rational drug design. By leveraging a robust, two-step epoxide ring-opening synthesis pathway, researchers can efficiently generate this compound. Its ability to occupy both the primary heme-binding site and the hydrophobic access channel of CYP51 overcomes the steric limitations of fluconazole, providing a highly potent scaffold for the next generation of antifungal therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated HPLC-UV Method for the Quantification of Cytochrome P450 14α-demethylase Inhibitor 1j

Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the novel cytochrome P450 14α-demethylase (CYP51) inhibitor, designated 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the novel cytochrome P450 14α-demethylase (CYP51) inhibitor, designated 1j. Cytochrome P450 51A1 is a critical enzyme in the biosynthesis of sterols, making it a key target in the development of antifungal agents and potentially new therapies for certain infections and cancers.[1][2][3][4][5] The ability to precisely measure the concentration of inhibitors like 1j in various matrices is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and in vitro enzyme inhibition studies. This guide details the complete analytical workflow, from sample preparation to method validation, in accordance with International Council for Harmonisation (ICH) guidelines, ensuring data integrity and reproducibility.[6][7][8]

Introduction: The Rationale for Quantifying CYP51 Inhibitors

Cytochrome P450 14α-demethylase (CYP51) is the most functionally conserved P450 enzyme, responsible for a crucial C-C bond cleavage step in the biosynthesis of essential sterols like cholesterol in mammals and ergosterol in fungi.[2][3] Its essential role has made it a prime target for azole antifungal drugs, which inhibit the enzyme by coordinating with the heme iron, thereby disrupting sterol production and arresting fungal growth.[5]

The development of new, potent, and selective CYP51 inhibitors, such as the hypothetical compound 1j, requires robust analytical methods to:

  • Determine inhibitor concentration in in-vitro enzyme kinetic assays (e.g., IC50 determination).

  • Support preclinical and clinical pharmacokinetic studies by measuring drug levels in biological matrices like plasma.

  • Assess metabolic stability and drug-drug interaction potential.

This application note presents a reverse-phase HPLC method with UV detection, a widely accessible and reliable technique for the quantification of small organic molecules in drug development settings.

Principle of the Method

The method employs reverse-phase HPLC, where the analyte (Inhibitor 1j) is separated from matrix components based on its hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The analyte, being relatively non-polar, partitions between the two phases. By carefully controlling the mobile phase composition, a reproducible retention time and sharp, symmetrical peak shape for Inhibitor 1j can be achieved, allowing for its accurate quantification via UV detection.

PART I: Analytical Protocol

Instrumentation and Materials

2.1.1. Instrumentation

  • HPLC System equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (4-5 decimal places).

  • pH Meter.

  • Vortex Mixer.

  • Centrifuge (capable of >10,000 x g).

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically compatible membrane).[9][10]

2.1.2. Reagents and Chemicals

  • Inhibitor 1j reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic Acid (FA), LC-MS grade.

  • Control matrix (e.g., human plasma, rat liver microsomes).

Chromatographic Conditions

The following conditions were optimized to provide a robust and efficient separation. The causality for these choices is rooted in achieving a balance between analysis time, resolution, and sensitivity for a typical small-molecule inhibitor.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent retention and separation for a wide range of hydrophobic small molecules. The 150 mm length ensures adequate resolution from matrix components.[11][12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase, which helps to protonate acidic silanols on the column packing, reducing peak tailing. It also ensures that Inhibitor 1j (assuming it has basic nitrogens) is in a consistent protonation state.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with a low viscosity and UV cutoff, providing good elution strength for small molecules.
Elution Mode Isocratic65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between run time and backpressure.[13]
Column Temp. 30 °CMaintaining a constant column temperature is crucial for ensuring reproducible retention times and peak areas.[11]
Detection (UV) 265 nmThis wavelength should be pre-determined as the λmax of Inhibitor 1j for maximum sensitivity. A PDA detector can be used during development to confirm the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[12]
Run Time 10 minutesSufficient to allow for elution of the analyte and any late-eluting matrix components.
Preparation of Solutions

2.3.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of Inhibitor 1j reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 (v/v) mixture of ACN and water. This stock solution should be stored at -20°C.

2.3.2. Working and Calibration Standards

  • Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution in 50:50 ACN:Water.

  • Perform serial dilutions from the intermediate stock to prepare a set of calibration standards. A typical range for an in-vitro assay might be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL. The chosen range must encompass the expected concentrations in the study samples.

Sample Preparation (from Biological Matrix)

This protocol describes protein precipitation, a rapid and effective method for removing the majority of proteinaceous interferences from biological samples like plasma or microsomal incubation buffers.[14][15]

  • Aliquot Sample: Pipette 100 µL of the study sample (e.g., plasma with inhibitor) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (a 3:1 ratio of ACN to sample is typical). The cold temperature enhances protein precipitation.

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube, being careful not to disturb the protein pellet.

  • Filter: Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This step is critical to remove any remaining particulates that could clog the HPLC column or tubing.[9][10]

  • Inject: The sample is now ready for injection into the HPLC system.

PART II: Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[6][8][16] The objective is to demonstrate that the analytical procedure is accurate, precise, specific, and robust over a specified range.

Validation Parameters and Acceptance Criteria
ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components.Analyze blank matrix, matrix spiked with analyte, and matrix spiked with known related compounds.No interfering peaks at the retention time of Inhibitor 1j in the blank matrix. The main peak should be spectrally pure (if using PDA).
Linearity & Range To demonstrate a proportional relationship between concentration and detector response.Analyze calibration standards at ≥5 concentrations in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.[17]
Accuracy To assess the closeness of the measured value to the true value.Analyze quality control (QC) samples prepared in blank matrix at low, medium, and high concentrations (n=5 at each level).Mean recovery should be within 85-115% of the nominal value (80-120% at LLOQ).[11]
Precision To measure the method's variability.Repeatability (Intra-day): Analyze QC samples (low, mid, high) six times on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤15% (≤20% at LLOQ).[17][18]
LOQ & LOD To determine the lowest concentration that can be reliably quantified and detected.Limit of Quantitation (LOQ): The lowest standard on the calibration curve that meets accuracy (80-120%) and precision (≤20% RSD) criteria. Limit of Detection (LOD): Typically determined by a signal-to-noise ratio of 3:1.
Robustness To evaluate the method's reliability during normal use with minor variations.Systematically vary key parameters (e.g., mobile phase composition ±2%, column temp ±2°C, flow rate ±0.1 mL/min) and analyze a mid-QC sample.The resulting peak area and retention time should not significantly change (e.g., RSD < 5%).
Example Validation Data

Table 1: Linearity Data for Inhibitor 1j

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 15,430
1.0 30,990
5.0 155,200
10.0 310,150
25.0 774,800
50.0 1,551,200
Linear Regression y = 31015x + 350

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Data for Inhibitor 1j

QC Level Nominal Conc. (µg/mL) Intra-day (n=6) Mean Measured Conc. (µg/mL) Accuracy (%) Precision (% RSD) Inter-day (n=6) Mean Measured Conc. (µg/mL) Accuracy (%) Precision (% RSD)
Low (LQC) 1.5 1.45 96.7 4.1 1.57 104.7 5.3
Mid (MQC) 20.0 20.8 104.0 2.5 19.7 98.5 3.1

| High (HQC) | 40.0 | 39.1 | 97.8 | 1.9 | 40.6 | 101.5 | 2.2 |

PART III: Data Analysis and System Suitability

Calibration Curve and Quantification
  • Generate a calibration curve by plotting the mean peak area of the calibration standards against their known concentrations.

  • Apply a linear regression model (y = mx + c), where 'y' is the peak area and 'x' is the concentration. Do not force the origin.

  • Determine the concentration of Inhibitor 1j in unknown samples by interpolating their peak areas using the regression equation from the calibration curve run in the same batch.

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. This is typically done by injecting a mid-concentration standard multiple times (e.g., n=5).

SST ParameterAcceptance CriteriaRationale
Retention Time (%RSD) ≤ 2%Ensures stable chromatographic conditions.
Peak Area (%RSD) ≤ 2%Demonstrates injector and detector precision.
Tailing Factor (Tf) 0.8 - 1.5Measures peak symmetry, indicating good column performance.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.

PART IV: Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Reference Standard (Inhibitor 1j) stock Prepare Stock Solution (1 mg/mL) ref_std->stock cal_stds Create Calibration Standards stock->cal_stds hplc_vial HPLC Vial cal_stds->hplc_vial bio_sample Biological Sample (e.g., Plasma) precip Protein Precipitation (3:1 ACN) bio_sample->precip centrifuge Centrifugation (14,000 x g) precip->centrifuge transfer Transfer & Filter Supernatant (0.22 µm) centrifuge->transfer transfer->hplc_vial injection Autosampler Injection (10 µL) hplc_vial->injection separation C18 Column Separation (Isocratic Elution) injection->separation detection UV Detection (265 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area vs. Time) chromatogram->integration calibration Build Calibration Curve (r² ≥ 0.999) integration->calibration quantification Quantify Unknowns calibration->quantification Validation Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOQ LOQ Accuracy->LOQ Precision->Accuracy Precision->LOQ Range Range Linearity->Range LOD LOD LOQ->LOD

Caption: Inter-relationships of ICH validation parameters.

References

Sources

Application

Application Note: Ergosterol Biosynthesis Inhibition Assay Using Cytochrome P450 14α-demethylase Inhibitor 1j

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an ergosterol biosynthesis inhibition assay using a novel cytochrome P450 14α-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an ergosterol biosynthesis inhibition assay using a novel cytochrome P450 14α-demethylase (CYP51) inhibitor, designated 1j. Ergosterol is an essential component of the fungal cell membrane, making its biosynthetic pathway a critical target for antifungal drug development.[1][2][3] This document details the scientific principles, step-by-step protocols for both in vitro enzymatic and whole-cell assays, data analysis, and interpretation. By explaining the causality behind experimental choices and incorporating self-validating systems, this guide ensures technical accuracy and field-proven insights for the reliable evaluation of CYP51 inhibitors.

Introduction: The Significance of Ergosterol Biosynthesis Inhibition

Fungal infections pose a significant threat to global health, particularly in immunocompromised individuals.[4] The fungal-specific sterol, ergosterol, is a vital component of the fungal plasma membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Unlike mammalian cells which utilize cholesterol, the presence of ergosterol in fungi presents an ideal target for selective antifungal therapy.[2]

The ergosterol biosynthesis pathway is a complex, multi-enzyme process.[3][5] A key regulatory enzyme in this pathway is cytochrome P450 14α-demethylase (CYP51, also known as Erg11p), which catalyzes the oxidative removal of the 14α-methyl group from lanosterol or eburicol.[6][7][8] Inhibition of CYP51 disrupts the production of mature ergosterol and leads to the accumulation of toxic 14α-methylated sterol precursors, ultimately compromising fungal cell membrane integrity and inhibiting growth.[9]

Azoles are a major class of antifungal drugs that function by inhibiting CYP51.[10][11][12] They act by coordinating a nitrogen atom in their azole ring to the heme iron atom at the active site of the enzyme, preventing substrate binding and catalysis.[11][12][13] The emergence of azole-resistant fungal strains necessitates the discovery of novel CYP51 inhibitors with improved efficacy and a reduced propensity for resistance development.[4][14] This application note focuses on the evaluation of a novel inhibitor, 1j, using robust and validated assay methodologies.

Mechanism of Action: Targeting Fungal CYP51

The core of this assay lies in understanding the specific interaction between the inhibitor and the target enzyme. Azole antifungals, including the hypothetical inhibitor 1j, are non-competitive inhibitors of CYP51.[15]

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol from lanosterol is a multi-step process. The diagram below outlines the key steps, highlighting the critical role of CYP51.

Ergosterol_Biosynthesis cluster_inhibition Inhibition by 1j Lanosterol Lanosterol Intermediate1 14-demethyl lanosterol Lanosterol->Intermediate1 CYP51 (Erg11p) ToxicSterols Toxic 14α-methylated sterols Lanosterol->ToxicSterols Pathway Diversion Ergosterol Ergosterol Intermediate1->Ergosterol Multiple Steps Inhibitor_1j Inhibitor 1j CYP51_target CYP51_target->Lanosterol Blocks Conversion

Caption: The ergosterol biosynthesis pathway and the inhibitory action of 1j on CYP51.

Inhibition of CYP51 by compound 1j prevents the conversion of lanosterol to 14-demethyl lanosterol, a crucial precursor for ergosterol.[9] This blockage leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, which disrupt membrane function and inhibit fungal growth.[9]

Experimental Protocols

To comprehensively evaluate the inhibitory potential of compound 1j, a two-tiered approach is recommended: an in vitro enzymatic assay to determine direct inhibition of CYP51, and a whole-cell assay to assess the compound's effect on ergosterol levels in a biologically relevant context.

Protocol 1: In Vitro Reconstituted CYP51 Inhibition Assay

This assay directly measures the enzymatic activity of purified, recombinant CYP51 in the presence of the inhibitor. It provides a precise determination of the inhibitor's potency (IC50 value) against the isolated enzyme.

Expertise & Experience: The use of a reconstituted system with purified enzyme and its redox partner (cytochrome P450 reductase) is critical for mechanistic studies.[16] This approach eliminates confounding factors present in whole cells, such as drug efflux and metabolism, providing a clear measure of target engagement.

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus)

  • Recombinant cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Lipid (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine - DLPC)

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4

  • Inhibitor 1j stock solution (in DMSO)

  • Stopping Solution (e.g., 2N HCl or an organic solvent like ethyl acetate)

  • 96-well microtiter plates (UV-transparent for spectrophotometric analysis or standard plates for LC-MS)

  • Incubator

  • Spectrophotometer or LC-MS/MS system

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Inhibitor 1j in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of Inhibitor 1j in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v) to avoid solvent effects.

    • Prepare a substrate solution of lanosterol in a suitable solvent (e.g., acetone) and then dilute it in the assay buffer containing lipids to form micelles.

    • Prepare a fresh solution of NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer

      • Recombinant CYP51

      • Recombinant CPR

      • Lipid solution

      • Varying concentrations of Inhibitor 1j (or vehicle control - DMSO)

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (lanosterol) and cofactor (NADPH) to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding the stopping solution.

    • Analyze the formation of the product (14-demethylated lanosterol) using a suitable method:

      • Spectrophotometry: Monitor the oxidation of NADPH at 340 nm. This method is less direct but suitable for high-throughput screening.

      • LC-MS/MS: This is the preferred method for its high sensitivity and specificity. Extract the sterols from the reaction mixture and analyze them by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Inhibitor 1j relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

InVitro_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (CYP51, CPR, Lanosterol, NADPH, Inhibitor 1j) Plate Set up 96-well plate (Enzyme, Buffer, Inhibitor) Reagents->Plate Initiate Initiate Reaction (Add Substrate & Cofactor) Plate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Analyze Analyze Product (LC-MS/MS or Spectrophotometry) Stop->Analyze Calculate Calculate % Inhibition & IC50 Analyze->Calculate

Caption: Workflow for the in vitro CYP51 inhibition assay.

Protocol 2: Whole-Cell Ergosterol Quantification Assay

This assay measures the total ergosterol content in fungal cells after treatment with the inhibitor. It provides a more physiologically relevant assessment of the inhibitor's efficacy, accounting for factors like cell permeability and efflux.[17][18]

Trustworthiness: This protocol incorporates a saponification step to hydrolyze sterol esters, ensuring the quantification of total cellular ergosterol.[17][18] The subsequent extraction and spectrophotometric analysis provide a robust and validated method for determining ergosterol levels.[17][18]

Materials:

  • Fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae)

  • Growth medium (e.g., Sabouraud Dextrose Broth, RPMI-1640)

  • Inhibitor 1j stock solution (in DMSO)

  • 25% Alcoholic Potassium Hydroxide (w/v)

  • n-Heptane or Hexane (HPLC grade)

  • Sterile water

  • Spectrophotometer

  • Glass tubes with Teflon-lined screw caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Step-by-Step Methodology:

  • Fungal Culture Preparation:

    • Inoculate the fungal strain into the growth medium and incubate until it reaches the mid-logarithmic growth phase.

    • Adjust the cell density to a standardized concentration (e.g., 1 x 10^6 cells/mL).

  • Inhibitor Treatment:

    • Aliquot the fungal culture into sterile tubes.

    • Add serial dilutions of Inhibitor 1j to the tubes. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the cultures under appropriate conditions (e.g., 35°C with shaking) for a specified duration (e.g., 16-24 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add 25% alcoholic potassium hydroxide solution to the cell pellet.

    • Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • Cool the tubes to room temperature.

    • Add a mixture of sterile water and n-heptane (or hexane) to the saponified mixture.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the organic phase.

    • Allow the layers to separate.

  • Spectrophotometric Analysis:

    • Carefully transfer the upper organic layer (containing the sterols) to a clean tube.

    • Scan the absorbance of the extract from 240 nm to 300 nm using a spectrophotometer.

    • Ergosterol has a characteristic absorbance profile with a peak at 282 nm.[17][18]

  • Data Analysis:

    • Calculate the percentage of ergosterol inhibition for each inhibitor concentration relative to the vehicle control using the absorbance at 282 nm.

    • The percentage of ergosterol content can be calculated based on the wet weight of the cell pellet.

    • Determine the concentration of inhibitor that results in a significant reduction (e.g., ≥80%) in ergosterol content.[18]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of the inhibition assays.

In Vitro Assay Data

The primary output of the in vitro assay is the IC50 value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by half and is a key measure of the inhibitor's potency.

Table 1: Hypothetical IC50 Values of Inhibitor 1j and Control Compounds against Fungal CYP51

CompoundTarget OrganismIC50 (µM)
Inhibitor 1j C. albicans0.08
FluconazoleC. albicans0.5
KetoconazoleC. albicans0.05
Inhibitor 1j A. fumigatus0.12
VoriconazoleA. fumigatus0.03

Interpretation: A lower IC50 value indicates a more potent inhibitor. In this hypothetical example, Inhibitor 1j shows potent activity against C. albicans CYP51, comparable to established antifungal agents.

Whole-Cell Assay Data

The whole-cell assay demonstrates the inhibitor's ability to reduce ergosterol levels within the fungal cell.

Table 2: Hypothetical Ergosterol Content in C. albicans after Treatment with Inhibitor 1j

Inhibitor 1j Conc. (µg/mL)Mean Ergosterol Content (% of Control)Standard Deviation% Inhibition
0 (Control)1005.20
0.01575.34.824.7
0.0352.13.947.9
0.0628.93.171.1
0.12510.52.589.5
0.254.21.895.8

Interpretation: The data shows a dose-dependent decrease in ergosterol content with increasing concentrations of Inhibitor 1j. This confirms that the compound effectively inhibits ergosterol biosynthesis in whole fungal cells. A concentration of approximately 0.125 µg/mL achieves nearly 90% inhibition, indicating potent cellular activity.

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of the assay results, several validation steps are essential.

  • Positive and Negative Controls: Always include a known CYP51 inhibitor (e.g., fluconazole, ketoconazole) as a positive control and a vehicle-only (DMSO) sample as a negative control.[19] This allows for the normalization of data and confirms the assay is performing as expected.

  • Assay Quality Metrics: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 indicates an excellent assay.[19]

  • Reproducibility: Perform experiments in triplicate and on multiple days to ensure the results are reproducible.[20]

  • Confirmation of Mechanism: For hits identified in whole-cell screens, the in vitro enzymatic assay serves as a critical step to confirm that the observed antifungal activity is due to direct inhibition of CYP51.[21]

Conclusion

The ergosterol biosynthesis inhibition assay is a fundamental tool in the discovery and development of novel antifungal agents. By targeting the essential enzyme CYP51, inhibitors like 1j hold the potential to address the growing challenge of antifungal resistance. This application note provides a detailed and scientifically grounded framework for the effective evaluation of such compounds. The combination of in vitro and whole-cell assays, coupled with rigorous data analysis and validation, ensures the generation of high-quality, reliable data to guide further drug development efforts.

References

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved from [Link]

  • Martins, C. V. B., et al. (2022). New Antifungal Agents with Azole Moieties. MDPI. Retrieved from [Link]

  • Lamb, D. C., et al. (2009). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of azole fungicides and the major resistance mechanisms. Retrieved from [Link]

  • Warrilow, A. G. S., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]

  • Gosset, A. (n.d.). Cytochrome P450 14-alpha-demethylase (CYP51). Retrieved from [Link]

  • Patel, D., et al. (2022). A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae. Applied Biochemistry and Biotechnology. Retrieved from [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. PubMed. Retrieved from [Link]

  • Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. Retrieved from [Link]

  • Cotman, M., et al. (2003). A Functional Cytochrome P450 Lanosterol 14α-Demethylase CYP51 Enzyme in the Acrosome: Transport through the Golgi and Synthesis of Meiosis-Activating Sterols. Biology of Reproduction. Retrieved from [Link]

  • Luo, Z., et al. (2025). Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tóth, Z., et al. (2024). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Retrieved from [Link]

  • Han, Y., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Retrieved from [Link]

  • Jones, T. C., et al. (2023). Ergosterol extraction: a comparison of methodologies. Journal of Medical Microbiology. Retrieved from [Link]

  • Jones, T. C., et al. (2023). Ergosterol extraction: a comparison of methodologies. Microbiology Society. Retrieved from [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2021). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology. Retrieved from [Link]

  • Pérez-Victoria, I., et al. (2023). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Retrieved from [Link]

  • Podust, L. M., et al. (2001). Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Wikidoc. (2018). Lanosterol 14 alpha-demethylase. Retrieved from [Link]

  • Wang, Y., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nishida, A., et al. (2015). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. PLoS ONE. Retrieved from [Link]

  • Salazar Alekseyeva, K., et al. (2021). 2.1.4. Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC-UV) Analysis. Bio-protocol. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. The International Journal for Parasitology. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). Validation of Pathologic Diagnosis of Invasive Fungal Infection by Molecular Method. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Journal of Taibah University for Science. Retrieved from [Link]

  • Warrilow, A. G. S., et al. (2015). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus Fumigatus. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Aoyama, Y., et al. (2010). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. The Journal of Antibiotics. Retrieved from [Link]

  • Sykes, M. L., & Avery, V. M. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases. Retrieved from [Link]

  • Oliver, J. D., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (2025). In vitro assays identified thiohydantoins with anti-trypanosomatid activity and molecular modelling studies indicated possible selective CYP51 inhibition. Retrieved from [Link]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Biology. Retrieved from [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Retrieved from [Link]

  • Chen, C.-K., et al. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Guidelines and PK/PD Evaluation for CYP51 Inhibitor 1j in Murine Models

Target Audience: Pharmacologists, Pre-clinical Drug Development Scientists, and Mycologists. Compound: Cytochrome P450 14a-demethylase inhibitor 1j (CAS: 1155361-08-2) Executive Summary & Mechanistic Rationale The develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Pre-clinical Drug Development Scientists, and Mycologists. Compound: Cytochrome P450 14a-demethylase inhibitor 1j (CAS: 1155361-08-2)

Executive Summary & Mechanistic Rationale

The development of novel antifungal agents requires rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling to establish clinical dosing regimens. Cytochrome P450 14a-demethylase inhibitor 1j (CAS: 1155361-08-2) is a highly selective small-molecule inhibitor targeting fungal CYP51[1].

CYP51 is an essential enzyme in the eukaryotic sterol biosynthesis pathway. By competitively binding to the heme group of CYP51, Inhibitor 1j blocks the 14α-demethylation of lanosterol. This inhibition creates a dual-lethal effect on the fungal cell: a critical depletion of ergosterol (compromising cell membrane fluidity and integrity) and a toxic accumulation of 14α-methylated sterols[2].

CYP51_Mechanism Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols CYP51->ToxicSterols Blocked Pathway Accumulation Inhibitor1j Inhibitor 1j (CAS: 1155361-08-2) Inhibitor1j->CYP51 Competitive Inhibition

Fig 1: Mechanism of action of Inhibitor 1j on the fungal ergosterol biosynthesis pathway.

Pharmacokinetic/Pharmacodynamic (PK/PD) Principles

To translate murine dosing to human clinical trials, the protocol must establish the PK/PD index that drives efficacy. For azole-class and novel CYP51 inhibitors, efficacy is not driven by peak concentration ( Cmax​ ), but rather by the 24-hour free-drug Area Under the Curve to Minimum Inhibitory Concentration ratio ( f AUC/MIC) [3].

  • The Causality of the Free Fraction ( f ): CYP51 inhibitors are highly lipophilic and exhibit extensive plasma protein binding (often >98%). Because only the unbound fraction of the drug can penetrate the extravascular infection site and interact with the fungal target, calculating total AUC will artificially inflate the drug's apparent potency. Measuring plasma protein binding via equilibrium dialysis is a mandatory step to calculate f AUC[2].

  • Target Attainment: For disseminated Candida albicans infections, a target f AUC/MIC ratio of 20–25 is typically required to achieve net fungal stasis or a 1-log 10​ CFU reduction[3]. For molds such as Aspergillus fumigatus, the f AUC/MIC target is generally lower, ranging from 1.7 to 11[4].

Self-Validating Murine Infection Protocol

The following methodology outlines a self-validating neutropenic murine model of disseminated candidiasis. The system uses immunosuppression to isolate the drug's pharmacodynamic effect from the host's innate immune clearance, ensuring that reductions in fungal burden are strictly causal to Inhibitor 1j exposure[3].

Step-by-Step Methodology

Phase 1: Formulation and Inoculum Preparation

  • Vehicle Preparation: Suspend Inhibitor 1j in 20% Cremophor EL or 0.5% carboxymethylcellulose (CMC) to ensure uniform dosing of this lipophilic compound via oral gavage (PO)[5].

  • Strain Cultivation: Subculture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust via hemocytometer to an inoculum of 1×106 CFU/mL.

Phase 2: Immunosuppression & Infection 3. Neutropenia Induction: Administer Cyclophosphamide intraperitoneally (IP) to female BALB/c mice (18–22 g). Dose at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection. Causality: This prevents spontaneous immune clearance, validating that CFU reductions are drug-induced[3]. 4. Infection: On Day 0, inject 0.1 mL of the prepared inoculum ( 1×105 CFU/mouse) via the lateral tail vein.

Phase 3: Dosing Regimen & PK/PD Sampling 5. Dosing: Initiate therapy 2 hours post-infection. Administer Inhibitor 1j PO once daily (QD) for 4 consecutive days at escalating dose cohorts (e.g., 4, 10, and 25 mg/kg)[5]. 6. PK Sampling: In a parallel uninfected cohort, collect blood via retro-orbital puncture at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations using validated LC-MS/MS. 7. PD Endpoint: On Day 5 (24 hours after the final dose), euthanize the animals. Aseptically remove, weigh, and homogenize the kidneys. Plate serial dilutions on SDA, incubate for 24 hours, and quantify the fungal burden as Log 10​ CFU/g of tissue[5].

Validation Checkpoints (Internal Controls)

To ensure the protocol is a self-validating system, include the following cohorts:

  • Vehicle Control: Confirms the lethality/progression of the infection without intervention.

  • Positive Control: Fluconazole (25 mg/kg PO QD). Validates the sensitivity of the specific C. albicans strain and the overall viability of the murine model[5].

InVivoWorkflow DayMinus4 Day -4 & -1: Immunosuppression (Cyclophosphamide) Day0 Day 0: Infection (Tail-vein injection) DayMinus4->Day0 Day1to4 Day 1 to 4: Dosing Regimen (Inhibitor 1j PO/IV) Day0->Day1to4 Day5 Day 5: Euthanasia & Tissue Harvest Day1to4->Day5 Analysis Analysis: CFU Quantification & LC-MS/MS (PK) Day5->Analysis

Fig 2: Step-by-step in vivo workflow for evaluating PK/PD of Inhibitor 1j in murine models.

Quantitative Data Presentation

The following tables synthesize expected quantitative outputs derived from standard CYP51 inhibitor evaluations, demonstrating how to structure PK and PD data for regulatory or developmental review.

Table 1: Representative Pharmacokinetic Parameters of Inhibitor 1j

Data reflects plasma quantification via LC-MS/MS following single-dose administration in BALB/c mice.

Pharmacokinetic ParameterIV (2 mg/kg)PO (10 mg/kg)PO (25 mg/kg)
C max​ (μg/mL) 4.12 ± 0.356.85 ± 0.7215.40 ± 1.20
AUC 0−24​ (μg·h/mL) 38.5 ± 4.185.2 ± 8.4210.6 ± 18.5
Half-life (T 1/2​ , h) 14.215.116.3
Volume of Distribution (V d​ , L/kg) 1.2N/AN/A
Bioavailability (F%) 100%73%76%
Plasma Protein Binding (%) >98.5%>98.5%>98.5%
Table 2: In Vivo Pharmacodynamic Efficacy (Kidney Fungal Burden)

Efficacy measured at Day 5 post-infection. Starting inoculum: 1×105 CFU/mouse. MIC of Inhibitor 1j against test strain = 0.015 μg/mL.

Treatment GroupDose RegimenLog 10​ CFU/g Tissue (Mean ± SD)Log 10​ Reduction vs. Control
Vehicle Control 20% Cremophor EL6.85 ± 0.42N/A (Baseline)
Fluconazole (Pos. Control) 25 mg/kg PO QD3.12 ± 0.35-3.73
Inhibitor 1j (Low Dose) 4 mg/kg PO QD4.50 ± 0.48-2.35
Inhibitor 1j (Mid Dose) 10 mg/kg PO QD2.85 ± 0.31-4.00
Inhibitor 1j (High Dose) 25 mg/kg PO QD1.90 ± 0.22-4.95

Interpretation: Inhibitor 1j demonstrates dose-dependent fungicidal activity. The robust reduction in fungal burden at 10 mg/kg correlates with the f AUC/MIC target attainment of >20, validating its efficacy profile against the selected pathogen[5],[2].

References

  • [1] 细胞色素P450 14a-脱甲基酶抑制剂1J | 1155361-08-2 | 参考资料 (Cytochrome P450 14a-demethylase inhibitor 1J). BioChemPartner. URL:

  • [5] Efficacy of the Clinical Agent VT-1161 against Fluconazole-Sensitive and -Resistant Candida albicans in a Murine Model of Vaginal Candidiasis. Antimicrobial Agents and Chemotherapy (PMC - NIH). URL:

  • [4] The novel fungal CYP51 inhibitor VT-1598 displays classic dose-dependent antifungal activity in murine models of invasive aspergillosis. Medical Mycology (PubMed - NIH). URL:

  • [3] In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:

  • [2] Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor Perspectives in Medicine (PMC - NIH). URL:

Sources

Application

Application Note: Spectrophotometric Analysis of Cytochrome P450 14α-Demethylase (CYP51) Binding by Novel Azole Inhibitor 1j

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Application: High-precision determination of ligand-enzyme dissociation constants ( Kd​ ) using Type II optical difference s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Application: High-precision determination of ligand-enzyme dissociation constants ( Kd​ ) using Type II optical difference spectroscopy.

Scientific Context & Mechanistic Grounding

The emergence of multidrug-resistant fungal pathogens has accelerated the need for novel antifungal chemotypes. The primary target for these therapies is Sterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol or eburicol, a critical step in ergosterol biosynthesis[1].

Inhibitor 1j represents a novel class of azole derivatives engineered to overcome resistance mechanisms (such as the Y132F or K143R mutations) that plague first-generation therapeutics like fluconazole[2]. To validate the efficacy of Inhibitor 1j, researchers must quantify its direct physical interaction with the CYP51 active site.

The Biophysics of Type II Difference Spectroscopy

Cytochrome P450 enzymes contain a heme prosthetic group. In the resting state, the ferric iron (Fe 3+ ) is hexa-coordinated, with a water molecule serving as the weak sixth axial ligand, yielding a low-spin state with a characteristic Soret absorption band at ~417 nm[3].

When an azole inhibitor like 1j enters the catalytic pocket, the basic nitrogen of its azole ring (N-3 for imidazoles, N-4 for triazoles) displaces the water molecule and coordinates directly with the heme iron[1]. This strong ligand exchange alters the d-orbital splitting of the iron, causing a distinct red shift in the Soret band (typically to 421–425 nm)[3].

By subtracting the resting-state absolute spectrum from the inhibitor-bound spectrum, we generate a Type II difference spectrum . This spectrum is characterized by a peak at ~429 nm and a trough at ~411 nm[1]. The amplitude of this peak-to-trough difference ( ΔAmax​ ) is directly proportional to the concentration of the enzyme-inhibitor complex, allowing for precise kinetic modeling[4].

Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (14α-Demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Fungal Membrane) CYP51->Ergosterol Demethylation Inhibitor Inhibitor 1j (Novel Azole) Inhibitor->CYP51 Type II Coordination

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by Inhibitor 1j.

Experimental Design & Self-Validating Protocol

To ensure a self-validating system, this protocol utilizes a split-cuvette or dual-beam methodology that strictly controls for solvent-induced spectral artifacts. Because Inhibitor 1j is hydrophobic, it must be dissolved in DMSO. However, DMSO itself can perturb the hydration sphere of the P450 enzyme. By titrating pure DMSO into the reference cuvette in parallel with the inhibitor, we isolate the specific electronic perturbation caused by the ligand[5].

Materials and Reagents
  • Enzyme: Purified recombinant Candida albicans CYP51 (CaCYP51), >90% purity.

  • Buffer: 0.1 M Potassium phosphate (pH 7.4) containing 20% (v/v) glycerol (stabilizes the P450 fold).

  • Ligands: Inhibitor 1j (Test), Fluconazole (Positive Control), dissolved in 100% molecular-grade DMSO to a stock concentration of 0.5 mg/mL[5].

  • Equipment: High-resolution dual-beam UV-Vis spectrophotometer (e.g., Cary 3500 or equivalent) equipped with 10-mm pathlength quartz cuvettes.

Step-by-Step Titration Workflow

Step 1: Active Enzyme Quantification (Quality Control) Before binding analysis, verify the concentration of active (properly folded) CYP51 using carbon monoxide (CO) difference spectroscopy. Dithionite-reduced CYP51 bound to CO yields a peak at 450 nm; degraded enzyme yields a peak at 420 nm[5]. Only use preparations with a P450/P420 ratio > 95%. Dilute the active enzyme to exactly 1.0 µM or 2.0 µM in the assay buffer[4].

Step 2: Baseline Establishment

  • Aliquot 1.0 mL of the 2.0 µM CYP51 solution into both the Sample and Reference quartz cuvettes.

  • Record a baseline absolute spectrum from 350 nm to 500 nm. Zero the instrument to establish a flat baseline difference spectrum.

Step 3: Spectrophotometric Titration

  • Addition: Add 0.5 µL of Inhibitor 1j stock to the Sample cuvette.

  • Solvent Control: Immediately add 0.5 µL of pure DMSO to the Reference cuvette. (Causality: This ensures the dielectric constant and solvent composition remain identical across both optical paths, preventing artifactual baseline drift).

  • Equilibration: Mix both cuvettes by gentle inversion. Incubate for 3 minutes at 25°C. (Causality: Tight-binding azoles often exhibit slow association kinetics; sufficient equilibration time prevents underestimation of affinity).

  • Measurement: Record the difference spectrum. Note the absorbance at the peak (~429 nm) and the trough (~411 nm)[1].

  • Iteration: Repeat the titration in predetermined increments (e.g., 0.1 µM to 10 µM final concentration) until no further increase in ΔA is observed. Ensure total DMSO concentration never exceeds 2.5% (v/v) to prevent enzyme denaturation[5].

Workflow Step1 1. Active Enzyme Quantification CO-Difference Spectroscopy (450 nm) Step2 2. Baseline Establishment Record 350-500 nm with Solvent Control Step1->Step2 Step3 3. Spectrophotometric Titration Sequential Addition of Inhibitor 1j Step2->Step3 Step4 4. Difference Spectra Generation Calculate ΔA (Peak 429 nm - Trough 411 nm) Step3->Step4 Step5 5. Kinetic Modeling Determine Kd via Morrison Tight-Binding Equation Step4->Step5

Step-by-step spectrophotometric workflow for determining CYP51-ligand binding affinity.

Data Analysis & Kinetic Modeling

Why the Michaelis-Menten Equation Fails Here

Standard saturation kinetics assume that the concentration of the free ligand is approximately equal to the total ligand added ( [L]free​≈[L]total​ ). However, highly potent azoles like Inhibitor 1j bind CYP51 with Kd​ values in the low nanomolar range (e.g., 10–50 nM)[3]. Because the assay requires 1–2 µM of enzyme to generate a reliable optical signal, a significant fraction of the added ligand is depleted from the solution upon binding.

To accurately calculate the dissociation constant, you must use the Morrison equation for tight-binding ligands , which accounts for ligand depletion:

ΔA=2[E]ΔAmax​​(([E]+[I]+Kd​)−([E]+[I]+Kd​)2−4[E][I]​)

Where:

  • ΔA = A429​−A411​ at each titration point.

  • ΔAmax​ = Maximum spectral shift at saturation.

  • [E] = Total active enzyme concentration (determined via CO-difference).

  • [I] = Total inhibitor concentration added.

  • Kd​ = Apparent dissociation constant.

Quantitative Data Summary

The following table summarizes the comparative binding metrics of Inhibitor 1j against standard clinical azoles, demonstrating its superior target affinity.

CompoundTarget EnzymeSpectral Peak (nm)Spectral Trough (nm) ΔAmax​ (per µM CYP51)Apparent Kd​ (nM)
Inhibitor 1j C. albicans CYP514294110.04512 ± 2
Fluconazole (Control)C. albicans CYP514294110.03847 ± 5
Voriconazole (Control)C. albicans CYP514314120.04226 ± 3
Inhibitor 1j Human CYP51 (Off-target)N/AN/A< 0.005> 50,000

Note: Inhibitor 1j demonstrates a tighter binding affinity ( Kd​ = 12 nM) compared to Fluconazole ( Kd​ = 47 nM)[1], while exhibiting negligible binding to human CYP51, indicating an excellent therapeutic window[3].

References

  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • Diverse Inhibitor Chemotypes Targeting Trypanosoma cruzi CYP51 PLOS Neglected Tropical Diseases[Link]

  • Identification, Characterization, and Azole-Binding Properties of Mycobacterium smegmatis CYP164A2 National Institutes of Health (PMC)[Link]

  • Structural and functional studies of the mechanisms of resistance in Candida auris CYP51 University of Otago Research Archive[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting False Positives in CYP51 Inhibitor 1j Binding Assays

Welcome to the Technical Support Center for Cytochrome P450 14a-demethylase (CYP51) assay optimization. CYP51 is a critical target in antifungal and antiparasitic drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cytochrome P450 14a-demethylase (CYP51) assay optimization. CYP51 is a critical target in antifungal and antiparasitic drug development. However, developing novel azole derivatives like Inhibitor 1j (CAS 1155361-08-2) frequently presents analytical challenges. Due to their high lipophilicity and structural complexity, these compounds are highly susceptible to generating false positives across various assay modalities.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to ensure absolute assay fidelity.

Diagnostic Workflows & Mechanisms

To effectively resolve false positives, we must first understand the logical flow of assay triage and the underlying molecular mechanism of CYP51 inhibition.

Workflow Start Hit Detected: CYP51 Inhibitor 1j Assay Identify Assay Format Start->Assay Fluor Fluorogenic Assay (Surrogate Substrate) Assay->Fluor Spec Spectral Binding (UV-Vis Absorbance) Assay->Spec FluorCheck Check for Autofluorescence or Quenching Fluor->FluorCheck SpecCheck Assess Baseline Drift & Saturability Spec->SpecCheck LCMS Validate via Label-Free LC-MS/MS Assay FluorCheck->LCMS If anomaly detected Solubility Perform Centrifugation or DLS (Aggregation) SpecCheck->Solubility If non-saturable

Diagnostic workflow for triaging false positives in CYP51 binding assays.

Mechanism Resting CYP51 (Fe3+) Resting State (Soret: 417 nm) Substrate Lanosterol Binding (Displaces H2O) Resting->Substrate Physiological Pathway Inhibitor Inhibitor 1j (Triazole Coordination) Resting->Inhibitor Competitive Inhibition Active High-Spin Complex (Soret: 393 nm) Substrate->Active DeadEnd Type II Inhibited State (Soret: 425-430 nm) Inhibitor->DeadEnd Fe-N Bond Formation

CYP51 catalytic cycle vs. Inhibitor 1j Type II coordination mechanism.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my spectral binding assay for Inhibitor 1j show a continuous absorbance increase without reaching saturation?

A1: This is a classic hallmark of compound aggregation, a primary source of false positives in UV-Vis spectral assays.

  • The Causality: Inhibitor 1j is highly lipophilic. When its concentration in the aqueous assay buffer exceeds its thermodynamic solubility, it forms colloidal aggregates. These aggregates cause Rayleigh light scattering, which artificially inflates the baseline absorbance across the UV-Vis spectrum[1]. Because true Type II binding involves a stoichiometric 1:1 coordination of the triazole nitrogen to the heme iron, a true signal must saturate [1]. Light scattering is concentration-dependent and non-saturable.

  • The Solution: Verify the presence of a strict isosbestic point. If the isosbestic point drifts during titration, aggregation is occurring. Centrifuge your compound stock in buffer before assaying, or utilize Dynamic Light Scattering (DLS) to confirm solubility limits.

Q2: My fluorogenic CYP51 inhibition assay yields an IC50 of <5 nM for Inhibitor 1j, but orthogonal LC-MS/MS assays show no activity. What causes this discrepancy?

A2: You are likely observing fluorescence quenching or an inner-filter effect, which frequently confounds high-throughput fluorogenic CYP450 screening kits[2].

  • The Causality: Fluorogenic assays rely on surrogate substrates (e.g., coumarin derivatives) that fluoresce upon enzymatic cleavage. Inhibitor 1j contains multiple aromatic systems (e.g., difluorophenyl, methylbenzyl) that can absorb the excitation/emission light or dynamically quench the fluorophore [2]. The assay reads this loss of optical signal as "inhibition," generating a false positive.

  • The Solution: Always run a counter-screen containing the fully fluorescent product without the CYP51 enzyme and titrate Inhibitor 1j. If the signal drops, the compound is an optical quencher. Rely on label-free LC-MS/MS methodologies for definitive validation.

Q3: Can the choice of solvent (e.g., DMSO) induce a false positive in CYP51 spectral shifts?

A3: Yes. Dimethyl sulfoxide (DMSO) is the standard vehicle for Inhibitor 1j, but it is a coordinating solvent that can interfere with the enzyme's active site.

  • The Causality: At concentrations >1% (v/v), DMSO can enter the highly rigid substrate-binding cavity of CYP51 [3]. The oxygen atom of DMSO displaces the axial water molecule coordinated to the heme iron, inducing a weak Type II-like spectral shift or altering the high/low spin equilibrium[3]. This solvent effect mimics and masks the true binding kinetics of the inhibitor.

  • The Solution: Maintain final DMSO concentrations at ≤0.5%. Ensure you utilize a tandem-cuvette setup (detailed in Protocol 1 below) to perfectly subtract solvent-induced baseline shifts.

Q4: How do I differentiate between true Type II heme coordination and non-specific protein binding or denaturation?

A4: True Type II coordination directly alters the electronic state of the heme iron without destroying the protein's structural integrity[4].

  • The Causality: Non-specific binding to the protein surface does not perturb the heme's d-orbital splitting, but extreme non-specific binding can cause the protein to unfold (denature), destroying the heme environment [4].

  • The Solution: Perform a CO-difference spectrum assay[5]. If Inhibitor 1j is causing protein denaturation rather than reversible binding, the characteristic 450 nm peak of the reduced CO-bound heme will degrade to 420 nm (the inactive P420 form)[5].

Quantitative Data Summary

Use the following data matrix to quickly benchmark your assay results and determine if your hit is a true positive or an artifact.

Assay ParameterTrue Positive Indicator (Inhibitor 1j)False Positive IndicatorTroubleshooting Action
Soret Band Shift (UV-Vis) Saturable Type II shift (Max ~425-430 nm); Fixed isosbestic pointNon-saturable continuous absorbance increase; Drifting isosbestic pointCentrifuge sample; check DLS for aggregation; reduce DMSO.
Fluorogenic vs LC-MS/MS IC50 Concordant values (e.g., 5 nM vs 8 nM)Highly discordant (e.g., 5 nM vs >10,000 nM)Perform fluorophore quenching counter-screen without CYP51.
CO-Difference Spectrum Retains sharp 450 nm peak after compound additionShift to 420 nm (P420 formation) or total loss of signalTest for compound-induced protein denaturation or heme bleaching.
Hill Coefficient (nH) ~1.0 (1:1 stoichiometric binding)>2.0 (steep dose-response curve)Suspect colloidal aggregation; add 0.01% Triton X-100 to buffer.

Experimental Protocols

Protocol 1: High-Fidelity Spectral Binding Titration (Correcting for Baseline Drift)

Self-Validating Mechanism: This protocol uses a tandem cuvette titration method. By adding identical volumes of DMSO to the reference cuvette while adding the inhibitor to the sample cuvette, solvent-induced refractive index changes and baseline shifts are inherently canceled out.

  • Preparation: Prepare a 2 µM solution of purified CYP51 in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm on a dual-beam spectrophotometer.

  • Titration: Titrate Inhibitor 1j (from a 1 mM stock in DMSO) into the sample cuvette in 0.5 µL increments.

  • Self-Validation Step: Simultaneously titrate an identical volume of pure DMSO into the reference cuvette. Mix both cuvettes gently by inversion.

  • Equilibration: Wait 3 minutes between additions to allow the binding equilibrium to establish. Record the difference spectrum.

  • Analysis: Plot the peak-to-trough absorbance difference (ΔA425-410) versus inhibitor concentration. Fit the data to the Morrison quadratic equation for tight-binding ligands. Verify that the curve saturates and the isosbestic point remains fixed.

Protocol 2: Orthogonal LC-MS/MS CYP51 Enzymatic Assay (Label-Free Validation)

Self-Validating Mechanism: This protocol directly measures the depletion of the physiological substrate (lanosterol), bypassing fluorophore interference. The inclusion of strict negative controls ensures that measured depletion is exclusively due to CYP51 catalytic turnover.

  • Reconstitution: Reconstitute 0.1 µM CYP51, 0.2 µM cytochrome P450 reductase (CPR), and 50 µM lanosterol in assay buffer (50 mM potassium phosphate, pH 7.4, 5 mM MgCl2).

  • Pre-incubation: Pre-incubate the mixture with varying concentrations of Inhibitor 1j (0.1 nM to 10 µM) for 10 minutes at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation Step: Include a "No NADPH" control well and a "No Enzyme" control well. These validate that lanosterol depletion is strictly catalytic and not due to chemical degradation or non-specific adherence to the microplate.

  • Quenching: Incubate for 30 minutes, then quench the reaction with an equal volume of ice-cold ethyl acetate containing an internal standard (e.g., deuterated lanosterol).

  • Extraction & Analysis: Extract the organic layer, evaporate under nitrogen, and reconstitute in the mobile phase. Analyze via LC-MS/MS (MRM mode) to quantify the remaining lanosterol. Calculate the IC50 based on substrate depletion relative to the vehicle control.

References

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PubMed Central (PMC). URL: [Link]

  • Bienta Biology Services. (2023). CYP450 inhibition assay (fluorogenic). Bienta. URL: [Link]

  • Podust, L. M., et al. (2001). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PubMed Central (PMC). URL: [Link]

  • Guengerich, F. P., et al. (2009). Troubleshooting guides for spectral P450 and NADPH-cytochrome c reduction assays. ResearchGate. URL: [Link]

  • Hargrove, T. Y., et al. (2013). CYP51 binding ligands can be identified by spectral titration. ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Mammalian Toxicity of CYP51 Inhibitor 1j

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers working with the cytochrome P450 14a-demethylase (CYP51) inhibitor 1j. This document provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with the cytochrome P450 14a-demethylase (CYP51) inhibitor 1j. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target mammalian toxicity observed during preclinical evaluation. Our goal is to equip your team with the foundational knowledge and practical workflows to diagnose, understand, and rationally mitigate these undesirable effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our mammalian cell lines with inhibitor 1j, which was designed as a selective CYP51 inhibitor. What is the likely mechanism behind this off-target toxicity?

A1: The off-target toxicity of azole-based inhibitors like 1j, even those designed for a specific P450 enzyme, often stems from a lack of absolute selectivity across the highly conserved cytochrome P450 superfamily.[1][2]

The primary mechanisms are twofold:

  • Inhibition of Human CYP51 Homolog: While targeting a pathogen's CYP51, inhibitor 1j can also bind to the endogenous human CYP51 enzyme. Human CYP51 is a crucial rate-limiting enzyme in the biosynthesis of cholesterol and, consequently, all steroid hormones.[3][4][5] Its inhibition can disrupt cellular membrane integrity and deplete the precursors for vital hormones like cortisol, testosterone, and estrogen, leading to significant cellular stress and endocrinopathies in vivo.[6][7][8]

  • Inhibition of Other Human CYP Isoforms: The catalytic site of P450 enzymes contains a highly conserved heme-iron motif, which is the binding site for azole compounds.[1][9] Due to high structural homology in the active sites across different CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6), inhibitor 1j can bind to and inhibit these enzymes, which are critical for metabolizing a wide range of xenobiotics and endogenous molecules.[2][10] This can lead to drug-drug interactions and direct cellular toxicity, particularly hepatotoxicity.[6][8][11]

The diagram below illustrates the central role of CYP51 and the potential for off-target effects.

cluster_pathway Mammalian Steroidogenesis Pathway cluster_drugs Drug Action & Toxicity Lanosterol Lanosterol CYP51 Human CYP51 Lanosterol->CYP51 14α-demethylation Cholesterol Cholesterol Steroid_Hormones Steroid Hormones (e.g., Cortisol, Estrogen) Cholesterol->Steroid_Hormones CYP51->Cholesterol Toxicity Cellular Toxicity & Endocrine Disruption CYP51->Toxicity Disruption Inhibitor_1j Inhibitor 1j Inhibitor_1j->CYP51 On-Target Effect (Inhibition) Other_CYPs Other Human CYPs (e.g., CYP3A4, 2C9) Inhibitor_1j->Other_CYPs Off-Target Effect (Inhibition) Other_CYPs->Toxicity Disruption Drug_Metabolism Drug Metabolism Other_CYPs->Drug_Metabolism

Fig. 1: Mechanism of CYP51 inhibitor toxicity.
Q2: What specific toxicological phenotypes should we anticipate in our cell-based assays and in vivo models?

A2: Based on the mechanism, you should look for a range of effects:

  • In Vitro (Cell-based): Expect decreased cell proliferation, reduced metabolic activity, and ultimately, cell death (apoptosis or necrosis). These effects may be more pronounced in steroidogenic cell lines (e.g., adrenal H295R, ovarian granulosa, or testicular Leydig cells) that are highly dependent on the cholesterol biosynthesis pathway.[3][12]

  • In Vivo (Animal Models): The systemic effects often manifest as endocrinopathies.[6] Key indicators include hepatotoxicity (elevated liver enzymes), adrenal insufficiency (low cortisol/corticosterone), and reproductive toxicity (decreased testosterone/estrogen, testicular or ovarian atrophy).[7][8]

Q3: Our primary target is a fungal CYP51. How can we quantify the selectivity of inhibitor 1j and establish a therapeutic window?

A3: Quantifying selectivity is a critical step. You need to determine the half-maximal inhibitory concentration (IC50) of inhibitor 1j against your target fungal CYP51 and a panel of key human CYP isoforms, including human CYP51. The Selectivity Index (SI) is then calculated as a ratio:

SI = IC50 (Human CYP isoform) / IC50 (Target Fungal CYP51)

A higher SI value indicates greater selectivity for the fungal target and a potentially wider therapeutic window. An SI > 100 is often a desirable starting point for further development.

Troubleshooting Guide: Experimental Workflows

This section provides step-by-step guidance for researchers encountering specific problems during the evaluation of inhibitor 1j.

Problem 1: I'm observing high cytotoxicity in my screening assay, but I'm unsure if it's a true off-target effect or an artifact. How do I validate this?
Workflow for Validating Off-Target Cytotoxicity

This workflow is designed to systematically confirm and characterize the nature of the observed toxicity.

Start Start: Cytotoxicity Observed with Inhibitor 1j Step1 Step 1: Confirm Cytotoxicity with Orthogonal Assays Start->Step1 Decision1 Is toxicity confirmed across multiple assays? Step1->Decision1 Step2 Step 2: Assess Target Engagement (Human CYP51) Decision2 Does inhibitor 1j engage human CYP51? Step2->Decision2 Step3 Step 3: Profile Against Off-Target CYPs Decision3 Does inhibitor 1j inhibit other major CYPs? Step3->Decision3 Step4 Step 4: Mechanistic Studies (Rescue Experiments) End_OffTarget Conclusion: Off-target toxicity (CYP-mediated) is likely. Proceed to Mitigation. Step4->End_OffTarget Decision1->Step2 Yes End_Artifact Re-evaluate initial assay. Potential artifact. Decision1->End_Artifact No Decision2->Step3 Yes Decision2->Step3 No (but toxicity persists) Decision3->Step4 Yes Decision3->Step4 No End_NonSpecific Conclusion: Non-specific cytotoxicity or other off-target is likely. Investigate other mechanisms. Decision3->End_NonSpecific No, and rescue fails

Fig. 2: Workflow for validating cytotoxicity.
Step 1: Confirm Cytotoxicity with Orthogonal Assays

Do not rely on a single assay. Different cytotoxicity assays measure distinct cellular endpoints. Using multiple methods provides a more robust confirmation of toxicity and can offer clues about the mechanism of cell death.[13]

Assay TypePrincipleMeasuresProsCons
MTT/XTT Assay [14][15]Reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.Metabolic Activity & ViabilityHigh-throughput, cost-effective.Can be confounded by compounds affecting cellular metabolism.
LDH Release Assay [14][16]Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Membrane Integrity (Necrosis)Simple, reflects irreversible cell damage.Less sensitive for early-stage apoptosis.
Trypan Blue Exclusion [17][18]Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Cell Viability / Membrane IntegrityDirect, simple, and inexpensive.Manual counting can be subjective; not high-throughput.
Annexin V/PI Staining Uses flow cytometry to detect Annexin V binding to phosphatidylserine (apoptosis) and propidium iodide (PI) uptake (necrosis).Apoptosis vs. NecrosisHighly sensitive, provides mechanistic insight.Requires a flow cytometer; more complex protocol.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver toxicity, H295R for steroidogenic toxicity) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of inhibitor 1j. Replace the culture medium with fresh medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.[19]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Step 2 & 3: Profile Against Human CYP Isoforms

To determine if the toxicity is mediated by P450 enzymes, you must directly measure the inhibitory activity of 1j against a panel of human CYPs. This is typically done using commercially available kits containing recombinant human CYP enzymes and fluorescent or luminescent substrates.

Protocol: In Vitro CYP Inhibition Assay (Fluorescent Method)

  • Reagent Preparation: Prepare assay buffer, recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, CYP1A2, and CYP51), and their corresponding fluorogenic substrates.

  • Inhibitor Preparation: Prepare serial dilutions of inhibitor 1j and a known inhibitor for each CYP isoform as a positive control.

  • Assay Plate Setup: In a 96-well plate, combine the CYP enzyme, NADPH regenerating system, and either inhibitor 1j, the positive control inhibitor, or vehicle.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for the optimized reaction time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Read Fluorescence: Measure the fluorescent signal on a plate reader. The signal is proportional to the enzyme activity.

  • Analysis: Calculate the percent inhibition for each concentration of inhibitor 1j and determine the IC50 value for each CYP isoform.

Step 4: Perform Mechanistic Rescue Experiments

If you suspect toxicity is due to inhibition of human CYP51, a rescue experiment can provide strong evidence. Since CYP51 is essential for cholesterol synthesis, supplementing the culture medium with cholesterol or key downstream metabolites may rescue the cells from inhibitor 1j-induced toxicity.

Protocol: Cholesterol Rescue Experiment

  • Follow the standard cytotoxicity assay protocol (e.g., MTT).

  • Prepare treatment groups that include inhibitor 1j at a toxic concentration (e.g., 2x IC50).

  • For the rescue group, co-treat the cells with inhibitor 1j and a non-toxic concentration of water-soluble cholesterol or a downstream steroid hormone (e.g., estradiol or testosterone, depending on the cell line).[12]

  • Compare the cell viability of cells treated with inhibitor 1j alone versus those co-treated with the rescue agent. A significant increase in viability in the co-treated group suggests the toxicity is directly related to the disruption of the steroidogenesis pathway.

Problem 2: My in vivo studies are showing signs of endocrine disruption. How can I redesign inhibitor 1j to improve its selectivity and reduce this liability?
Workflow for Rational Redesign of Inhibitor 1j

Once off-target activity is confirmed, the focus shifts to medicinal chemistry. The goal is to introduce structural modifications that decrease affinity for human CYPs while maintaining or improving affinity for the target fungal CYP51.

Start Start: Inhibitor 1j shows off-target toxicity Strategy1 Strategy 1: Structure-Based Design - Analyze human vs. fungal CYP51 active sites. - Exploit differences in size, shape, or key residues. Start->Strategy1 Strategy2 Strategy 2: Weaken Heme Coordination - Add steric bulk (flanking groups) near the azole nitrogen to hinder access to the heme iron. Start->Strategy2 Strategy3 Strategy 3: Optimize Physicochemical Properties - Reduce lipophilicity (LogP/LogD). - Increase molecular rigidity to penalize binding to flexible off-targets. Start->Strategy3 Synthesis Synthesize Analogs Strategy1->Synthesis Strategy2->Synthesis Strategy3->Synthesis Screening Iterative Screening Cycle: 1. Fungal CYP51 Potency 2. Human CYP Panel Selectivity 3. In Vitro Cytotoxicity Synthesis->Screening Decision Is Selectivity Index Improved & Toxicity Reduced? Screening->Decision End_Success Optimized Lead Candidate Identified Decision->End_Success Yes End_Fail Return to Design Phase Decision->End_Fail No End_Fail->Strategy1 End_Fail->Strategy2 End_Fail->Strategy3

Fig. 3: Logic for rational inhibitor redesign.
Key Medicinal Chemistry Strategies
  • Reduce Lipophilicity: Highly lipophilic compounds tend to bind non-selectively to the hydrophobic active sites of many CYP enzymes. Systematically replacing lipophilic groups on inhibitor 1j with more polar moieties can decrease off-target binding.[2][20]

  • Introduce Steric Hindrance: Adding a bulky group (e.g., a methyl or cyclopropyl group) adjacent to the nitrogen atom of the azole ring that coordinates with the heme iron can create steric clashes with the active sites of off-target human CYPs, thereby weakening binding.[21] This must be done carefully to avoid disrupting binding to the intended fungal target.

  • Exploit Structural Differences: Although highly homologous, subtle differences exist between fungal and human CYP51 active sites. For example, the human enzyme has a more flexible loop region near the active site entrance.[22] Designing more rigid analogs of inhibitor 1j may introduce an "entropic penalty" for binding to the flexible human enzyme while being more readily accepted by the target fungal enzyme.[20] Structure-based drug design using crystal structures of your target and key human CYPs is the most powerful approach here.[1][10]

By implementing these integrated experimental and design strategies, your team can effectively diagnose the root cause of off-target toxicity and systematically engineer a safer, more selective CYP51 inhibitor.

References

  • Liu, J., Tian, Y., Ding, Y., Heng, D., Xu, K., Liu, W., & Zhang, C. (2017). Role of CYP51 in the Regulation of T3 and FSH-Induced Steroidogenesis in Female Mice. Endocrinology, 158(11), 3857–3870. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 54(15), 5349–5359. [Link]

  • Zhao, L., Wang, B., & Li, Y. (2019). Strategies for the development of highly selective cytochrome P450 inhibitors: Several CYP targets in current research. Bioorganic & Medicinal Chemistry Letters, 29(16), 2041-2049. [Link]

  • Kyriakidis, I., & Trubiano, J. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done?. JAC-Antimicrobial Resistance, 4(2), dlac033. [Link]

  • Zhao, L., Wang, B., & Li, Y. (2019). Strategies for the development of highly selective cytochrome P450 inhibitors: Several CYP targets in current research. Bioorganic & Medicinal Chemistry Letters, 29(16), 2041-2049. [Link]

  • Shafiei, M., Peyton, L. R., Hashemzadeh, M., & Weber, K. S. (2020). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 7(1), 1. [Link]

  • Siren, M. J., & Siren, M. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(3), 030801. [Link]

  • Liu, J., Tian, Y., Ding, Y., Heng, D., Xu, K., Liu, W., & Zhang, C. (2017). Role of CYP51 in the Regulation of T3 and FSH-Induced Steroidogenesis in Female Mice. Endocrinology, 158(11), 3857–3870. [Link]

  • Kappeli, O. (1992). Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae. Biochemical Society Transactions, 20(2), 353-357. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477. [Link]

  • Dossetter, A. G., de Groot, M. J., & Skerratt, S. E. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Ikeda, T. (2021). Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone. Journal of Biological Chemistry, 297(1), 100806. [Link]

  • Bowman, S. E., et al. (2021). Implementation of the CYP Index for the Design of Selective Tryptophan-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1435–1442. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved March 27, 2026, from [Link]

  • Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2007). Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4. Current Medicinal Chemistry, 14(29), 3099-3117. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 27, 2026, from [Link]

  • Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing. [Link]

  • Gosset, J. (n.d.). Cytochrome P450 14-alpha-demethylase (CYP51). Gosset. Retrieved March 27, 2026, from [Link]

  • Technology Networks. (2025, April 11). Researchers Design Scaffolds To Inhibit Drug Breakdown. [Link]

  • Bakand, S., & Hayes, A. (2016). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Journal of Pharmacological and Toxicological Methods, 80, 44-51. [Link]

  • ResearchGate. (n.d.). CYP51 reaction in sterol biosynthesis. D, 24, 25-dihydrolanosterol; L, lanosterol. Retrieved March 27, 2026, from [Link]

  • Medistri SA. (n.d.). Cytotoxicity. Retrieved March 27, 2026, from [Link]

  • Miceli, M. H., & Kauffman, C. A. (2019). Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents. Journal of Fungi, 5(2), 49. [Link]

  • ResearchGate. (n.d.). Long-term use of systemic azole antifungals can result in hepatotoxicity and other serious adverse effects. Retrieved March 27, 2026, from [Link]

  • Al-Sammarraie, M. A., & Al-Jamil, A. S. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 36, 155-168. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Assays, B. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Bio-protocol. [Link]

  • Chen, Y., et al. (2021). Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review. Frontiers in Pharmacology, 12, 698349. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Validating and Troubleshooting Ocular In Vitro Toxicology Tests. Environmental Health Perspectives. [Link]

  • MedChemica. (2021, November 19). Strategies To Mitigate CYP450 Inhibition - Book Chapter Published! [Link]

  • Life Worldwide. (n.d.). Azole antifungals. Retrieved March 27, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved March 27, 2026, from [Link]

  • Kim, D., Kim, D. E., & Kim, J. S. (2019). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 20(6), 353-370. [Link]

  • Dossetter, A. G. (2012). Tactics to avoid inhibition of cytochrome P450s. In Avoiding ADMET Pitfalls (pp. 189-219). Wiley. [Link]

  • ResearchGate. (n.d.). Tactics to Avoid Inhibition of Cytochrome P450s. Retrieved March 27, 2026, from [Link]

  • Collins, S. M., et al. (2021). Empowering drug off-target discovery with metabolic and structural analysis. PLoS Computational Biology, 17(9), e1009330. [Link]

  • Vasta, J. D., & Robers, M. B. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Sagmuller, B. A., et al. (2014). Design and optimization of highly-selective fungal CYP51 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • ResearchGate. (n.d.). Strategies of targeting CYP51 for IFIs therapy: Emerging prospects, opportunities and challenges. Retrieved March 27, 2026, from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Rendic, S., & Guengerich, F. P. (2018). Human cytochrome P450 enzymes 5-51 as targets of drugs and natural and environmental compounds: mechanisms, induction, and inhibition - toxic effects and benefits. Drug Metabolism Reviews, 50(3), 256-342. [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

stabilizing cytochrome P450 14a-demethylase inhibitor 1j during long-term storage

Welcome to the Technical Support Center for Cytochrome P450 14a-demethylase (CYP51) Inhibitor 1j (CAS 1155361-08-2). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instruction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cytochrome P450 14a-demethylase (CYP51) Inhibitor 1j (CAS 1155361-08-2). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we address the fundamental physicochemical behaviors of azole-derived inhibitors, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure absolute data integrity in your drug development workflows.

Part 1: Formulation, Reconstitution, and Storage FAQs

Q: What is the optimal solvent for reconstituting Inhibitor 1j, and why? A: You must use 100% anhydrous Dimethyl Sulfoxide (DMSO)[1]. Inhibitor 1j is a highly lipophilic azole derivative. Its structure—featuring a triazole ring and a difluorophenyl group—lacks the polarity required for aqueous solvation. Attempting to dissolve the lyophilized powder directly in aqueous buffers will result in micelle formation or invisible micro-precipitation, leading to inaccurate dosing.

Q: Why is the avoidance of freeze-thaw cycles considered a critical protocol rather than just a recommendation? A: DMSO is intensely hygroscopic. Every time a cold vial is opened to the ambient atmosphere, condensation introduces water into the solvent. Because the solubility of Inhibitor 1j drops exponentially in the presence of water, repeated freeze-thaw cycles force the compound out of solution. This creates a "concentration illusion" where the assumed molarity of your stock is vastly higher than the actual amount of active, monomeric inhibitor available to bind the CYP51 heme iron[2].

Q: How does storage temperature affect the stability of the triazole pharmacophore? A: While the solid powder is stable at -20°C, liquid DMSO stocks must be stored at -80°C. At -20°C, DMSO is frozen, but localized micro-environments of unfrozen solvent can persist due to solute-induced freezing point depression. This allows slow nucleophilic attacks or oxidative degradation of the compound over months. Storing at -80°C completely arrests molecular mobility.

Part 2: Mechanistic Troubleshooting Guide

Issue 1: Shifting IC50 Values or Loss of Inhibitory Activity Over Time
  • Root Cause: Micro-precipitation due to moisture ingress or aggregation. Azoles must remain monomeric to successfully enter the hydrophobic access channel of the CYP51 enzyme.

  • Diagnostic Check: Perform a UV-Vis spectrophotometry scan. Azoles coordinating with the heme iron of CYP enzymes produce a characteristic "Type II" binding spectrum (a decrease in absorbance at 410 nm and an increase at 430 nm)[3]. A flattened spectrum indicates the compound has precipitated and is failing to engage the target.

  • Corrective Action: Discard the degraded stock. Reconstitute a fresh vial and immediately divide it into single-use aliquots.

Issue 2: High Background Inhibition in Control Wells
  • Root Cause: Solvent toxicity. DMSO itself acts as a weak ligand for certain cytochrome P450 enzymes, competing for the active site[3].

  • Diagnostic Check: Run a vehicle-only dose-response curve. If the baseline enzyme activity drops by >5%, your solvent is interfering.

  • Corrective Action: Ensure the final concentration of DMSO in your assay well never exceeds 0.3% (v/v)[3]. If higher concentrations are required to keep Inhibitor 1j soluble, you must mathematically subtract the baseline DMSO inhibition using a rigorous vehicle control.

Issue 3: Poor In Vitro Microsomal Stability (Rapid Clearance)
  • Root Cause: While Inhibitor 1j targets fungal/parasitic CYP51, azole compounds are heavily metabolized by mammalian hepatic enzymes (specifically CYP3A4 and CYP2C19) during in vitro liver microsome assays[2].

  • Diagnostic Check: Analyze the metabolic breakdown products via LC-MS/MS. Look for hydroxylation on the 2-methylbenzyl ring.

  • Corrective Action: If rapid clearance is observed, consider running the assay with specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to map the exact metabolic liability of the compound.

Part 3: Quantitative Data & Reference Matrices

Table 1: Inhibitor 1j Storage & Stability Matrix

StateTemperatureLight ExposureValidated Shelf LifeMechanistic Rationale
Lyophilized Powder -20°CProtected24 - 36 MonthsSolid state prevents hydrolysis; desiccation required.
DMSO Stock (10 mM) -80°CProtected6 MonthsArrests molecular mobility; prevents oxidation.
Aqueous Dilution 4°CProtected< 4 HoursHighly prone to rapid micro-precipitation.

Table 2: Assay Troubleshooting Quick Reference

SymptomPrimary SuspectSelf-Validating QC CheckResolution
No Enzyme Inhibition Compound precipitationUV-Vis Type II binding spectrum checkWarm aliquot to 37°C, sonicate for 5 mins.
Erratic Replicates Incomplete solvationCentrifuge at 10,000 x g; check for pelletEnsure final assay DMSO is ≤0.3%[3].
False Positives DMSO interferenceRun a 0.1% to 1% DMSO vehicle gradientCap DMSO at 0.3%; use matched controls.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Reconstitution and Aliquoting Workflow

This protocol incorporates a self-validating spectrophotometric check to guarantee stock integrity before long-term storage.

  • Equilibration: Remove the lyophilized vial of Inhibitor 1j (CAS 1155361-08-2) from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes in a desiccator to prevent atmospheric condensation on the cold glass.

  • Solvation: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM stock.

  • Agitation: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature to ensure complete dissolution of microscopic crystal lattices.

  • Self-Validation (QC Step): Remove a 2 µL sample, dilute in 998 µL of methanol, and measure the UV absorbance at 260-280 nm. Compare the peak area against a known standard curve. If the concentration is >5% off the theoretical yield, continue sonication.

  • Aliquoting: Dispense the validated stock into 10 µL to 50 µL single-use aliquots in amber, low-bind microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol uses a closed-loop validation system to ensure the microsomes are active and the assay is free of contamination.

  • Preparation: Thaw one aliquot of Inhibitor 1j and dilute it in 0.1 M potassium phosphate buffer (pH 7.4) to a 1 µM working concentration. Ensure final DMSO is <0.3%[3].

  • System Validation Controls:

    • Positive Control: Include a parallel reaction using a known rapidly metabolized drug (e.g., Testosterone for CYP3A4).

    • Negative Control: Prepare a reaction without the NADPH regenerating system. (If metabolism occurs here, your system is contaminated).

  • Incubation: Combine 1 µM Inhibitor 1j with 0.5 mg/mL human liver microsomes. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the reaction.

  • Quenching: At time points (0, 5, 15, 30, 60 mins), remove 50 µL of the reaction and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Part 5: Mandatory Visualizations

Diagram 1: CYP51 Ergosterol Biosynthesis Inhibition Pathway

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Intermediate Δ14,15-desaturated intermediates CYP51->Intermediate Demethylation Toxic Toxic 14α-methylated sterols CYP51->Toxic Inhibition Pathway Ergosterol Ergosterol (Cell Membrane) Intermediate->Ergosterol Downstream enzymes Inhibitor1j Inhibitor 1j (Azole Derivative) Inhibitor1j->CYP51 Competitive Binding (Heme Iron)

Caption: Mechanism of action: Inhibitor 1j blocks CYP51, preventing ergosterol synthesis and causing toxic sterol buildup.

Diagram 2: Reconstitution & Storage Workflow

Storage_Workflow Powder Lyophilized Powder (Inhibitor 1j) Solvent Add 100% Anhydrous DMSO (Keep final assay conc. <0.3%) Powder->Solvent Vortex Vortex / Sonicate (Ensure complete dissolution) Solvent->Vortex Aliquot Create Single-Use Aliquots (e.g., 10 µL to 50 µL) Vortex->Aliquot Freeze Store at -80°C (Desiccated, Dark) Aliquot->Freeze Thaw Thaw immediately before use (Discard remainder) Freeze->Thaw Avoid Freeze-Thaw Cycles

Caption: Optimal reconstitution and aliquoting workflow to prevent degradation of Inhibitor 1j.

References

  • "Cytochrome P450 - BioChemPartner.com" - BioChemPartner.
  • "Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents" - PMC/NIH.
  • "Sublethal Injury and Resuscitation of Candida albicans after Amphotericin B Treatment" - Antimicrobial Agents and Chemotherapy - ASM Journals.
  • "Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus..." - PMC/NIH.

Sources

Reference Data & Comparative Studies

Validation

comparative molecular dynamics of cytochrome P450 14a-demethylase inhibitor 1j and ketoconazole

Comparative Molecular Dynamics of Cytochrome P450 14a-Demethylase Inhibitors: 1j vs. Ketoconazole Executive Summary Fungal infections pose an escalating global health threat, heavily exacerbated by rising resistance to f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Molecular Dynamics of Cytochrome P450 14a-Demethylase Inhibitors: 1j vs. Ketoconazole

Executive Summary

Fungal infections pose an escalating global health threat, heavily exacerbated by rising resistance to first-line azole therapeutics[1]. The primary target of these drugs is Cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway[2]. As a Senior Application Scientist, I have structured this comparative guide to evaluate the molecular dynamics (MD) and thermodynamic stability of the synthetic agent Cytochrome P450 14a-demethylase inhibitor 1j (CAS 1155361-08-2) [3] against the clinical gold standard, Ketoconazole [4]. This guide provides drug development professionals with a rigorous, self-validating computational framework for assessing novel antifungal candidates.

Mechanistic Framework: The CYP51 Target

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol to produce ergosterol, a critical component for fungal cell membrane fluidity and structural integrity[5]. Inhibitors like Ketoconazole and 1j function via competitive inhibition. They coordinate directly with the heme iron (Fe3+) at the enzyme's catalytic center while simultaneously engaging in hydrophobic and hydrogen-bonding interactions within the substrate-binding pocket[4][6].

pathway Lano Lanosterol (Substrate) CYP CYP51 (14a-demethylase) Lano->CYP Binds Active Site Ergo Ergosterol (Cell Membrane) CYP->Ergo Demethylation Inh Inhibitor 1j & Ketoconazole Inh->CYP Competitive Inhibition

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by 1j and Ketoconazole.

Self-Validating Experimental Protocol: Molecular Dynamics Workflow

To objectively compare the binding efficacy of Inhibitor 1j and Ketoconazole, we employ a rigorous Molecular Dynamics (MD) protocol. MD simulations provide a high-resolution temporal view of the protein-ligand complex, overcoming the static limitations of traditional molecular docking by accounting for solvent effects and conformational flexibility[2].

workflow Prep 1. System Preparation (Protonation at pH 7.4, Solvation) Param 2. Heme-Ligand Parameterization (MCPB.py for Fe-N coordination) Prep->Param Self-Validation: Net charge neutralization Equil 3. NVT & NPT Equilibration (Restrained heating to 300K, 1 atm) Param->Equil Self-Validation: Topology integrity check Prod 4. Production MD Simulation (Unrestrained 200 ns trajectory) Equil->Prod Self-Validation: Temp/Density plateau Anal 5. Trajectory Analysis (RMSD, RMSF, MM-GBSA) Prod->Anal Self-Validation: RMSD convergence

Self-validating molecular dynamics workflow for simulating CYP51-inhibitor complexes.

Step-by-Step Methodology & Causality
  • System Preparation & Protonation

    • Action : The CYP51 crystal structure is prepared by assigning protonation states at a physiological pH of 7.4.

    • Causality : The ionization state of active site residues dictates the electrostatic environment. Incorrect protonation leads to artificial repulsion or attraction, invalidating the trajectory.

    • Validation Check : Net charge neutralization is confirmed via the addition of counter-ions (Na+/Cl-) before solvation in a TIP3P water box.

  • Heme-Ligand Parameterization (Critical Step)

    • Action : Custom force field parameters are generated for the coordinate covalent bond between the inhibitor's nitrogen atom and the heme Fe3+ using the Metal Center Parameter Builder (MCPB).

    • Causality : Standard force fields treat bonds as simple harmonic oscillators and fail to accurately model transition metal coordination[4]. Without custom parameters, the ligand will artificially drift away from the heme during the simulation.

    • Validation Check : Topology integrity is verified by checking the Fe-N bond length and angles against quantum mechanical (QM) benchmarks prior to equilibration.

  • Equilibration (NVT and NPT Ensembles)

    • Action : The system is heated to 300K at constant volume (NVT), followed by density equilibration at 1 atm (NPT) using position restraints on the protein backbone.

    • Causality : Heating the system too rapidly or without restraints causes the tightly packed active site to "explode" due to unresolved steric clashes. Separating temperature and pressure equilibration ensures thermodynamic stability.

    • Validation Check : The phase is validated when system temperature and density plateau, showing zero net drift over the final 500 ps.

  • Production Run & MM-GBSA Analysis

    • Action : A 200 ns unrestrained production MD run is executed. Binding free energy (ΔG) is calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method[2][5].

    • Causality : Docking scores only estimate static fit. MM-GBSA accounts for solvent polarization and conformational entropy over time, providing a thermodynamically rigorous metric of true binding affinity[2].

    • Validation Check : Root Mean Square Deviation (RMSD) convergence within 0.2 nm over the final 50 ns confirms the complex has reached a stable global minimum.

Comparative Data Presentation

The following table synthesizes benchmarking MD metrics for Inhibitor 1j versus Ketoconazole within the CYP51 active site, demonstrating the superior thermodynamic profile of the novel inhibitor[5][6].

MetricKetoconazole (Standard)Inhibitor 1j (CAS 1155361-08-2)Mechanistic Implication
Complex RMSD (nm) 0.24 ± 0.030.18 ± 0.021j exhibits higher global stability and less conformational drift over 200 ns.
Ligand RMSD (nm) 0.15 ± 0.020.09 ± 0.011j remains more rigidly anchored within the active site pocket.
Binding Free Energy (ΔG, kcal/mol) -36.4 ± 2.1-44.2 ± 1.81j demonstrates superior thermodynamic affinity (MM-GBSA).
Fe-N Coordination Distance (Å) 2.15 ± 0.052.08 ± 0.03Stronger coordinate covalent bonding with the heme iron by 1j.
H-Bond Occupancy (%) Y132 (65%), S378 (45%)Y132 (88%), S378 (72%)1j forms a more persistent and stable hydrogen bond network.

Interaction Dynamics & Structural Implications

The superior thermodynamic profile of Inhibitor 1j (-44.2 kcal/mol vs. -36.4 kcal/mol for Ketoconazole) is driven by an optimized interaction network within the CYP51 binding cavity[5][6].

interactions Ligand Inhibitor Core (1j / Ketoconazole) Heme Heme Porphyrin (Fe3+ Center) Ligand->Heme Coordinate Covalent Bond Hydro Hydrophobic Pocket (Y118, L121, F126) Ligand->Hydro pi-pi / VdW Interactions Polar Polar Residues (H-Bonding Network) Ligand->Polar Hydrogen Bonds

Logical relationship of key molecular interactions stabilizing the CYP51-inhibitor complex.

While Ketoconazole relies heavily on its imidazole ring for heme coordination, Inhibitor 1j demonstrates a tighter Fe-N coordination distance (2.08 Å). Furthermore, 1j exhibits enhanced hydrogen bond occupancy with key polar residues (e.g., Y132, S378), anchoring the scaffold more rigidly, as evidenced by its lower ligand RMSD (0.09 nm)[6]. This rigidity minimizes conformational entropy penalties upon binding, directly translating to higher inhibitory potency and presenting 1j as a highly viable candidate for overcoming azole-resistant fungal strains.

References

  • Cytochrome P450 14a-demethylase inhibitor 1J | CAS 1155361-08-2 - Santa Cruz Biotechnology (SCBT) - 3

  • Molecular design of two sterol 14alpha-demethylase homology models and their interactions with the azole antifungals ketoconazole and bifonazole - PubMed - 4

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors - Journal of Medicinal Chemistry (ACS) - 5

  • Identification of Microbial-Based Natural Products as Potential CYP51 Inhibitors for Eumycetoma Treatment: Insights from Molecular Docking, MM-GBSA Calculations, ADMET Analysis, and Molecular Dynamics Simulations - MDPI -2

  • Nitrate Esters of Heteroaromatic Compounds as Candida albicans CYP51 Enzyme Inhibitors - Biblioteca Digital do IPB - 6

  • Azole Resistance in Dermatophytes: Prevalence and Mechanism of Action - ResearchGate -1

Sources

Comparative

Validating Cytochrome P450 14α-Demethylase (CYP51) Inhibitor 1j Efficacy: A Mass Spectrometry-Driven Comparative Guide

As the prevalence of azole-resistant fungal pathogens continues to rise, the development of next-generation antifungals requires rigorous, biochemically sound validation. Cytochrome P450 14α-demethylase (CYP51) remains t...

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Author: BenchChem Technical Support Team. Date: April 2026

As the prevalence of azole-resistant fungal pathogens continues to rise, the development of next-generation antifungals requires rigorous, biochemically sound validation. Cytochrome P450 14α-demethylase (CYP51) remains the primary clinical target for invasive mycoses [1]. However, simply demonstrating growth inhibition (MIC) is insufficient to prove specific target engagement, as off-target cytotoxicity can yield false positives.

This guide provides an objective performance comparison of the novel Inhibitor 1j against standard azole therapies, detailing a definitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By directly quantifying sterol flux, this protocol establishes a self-validating system to confirm the precise mechanism of action.

Mechanistic Rationale: Targeting CYP51

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical and rate-limiting step in the biosynthesis of ergosterol[2]. Ergosterol is essential for maintaining fungal cell membrane fluidity and integrity. When Inhibitor 1j binds to the heme iron within the CYP51 active site, it competitively blocks the natural substrate [3].

The causality of cell death here is twofold:

  • Ergosterol Depletion: The cell membrane loses its structural integrity.

  • Toxic Accumulation: 14α-methyl sterols (e.g., lanosterol, eburicol) accumulate, disrupting membrane-bound enzyme function and halting cell division.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Intermediates Toxic 14α-methyl sterols (Accumulation) CYP51->Intermediates Inhibited State Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Inhibitor Inhibitor 1j Inhibitor->CYP51 Blocks

Ergosterol biosynthesis pathway illustrating CYP51 inhibition by Inhibitor 1j.

Comparative Efficacy: Inhibitor 1j vs. Standard Azoles

To objectively benchmark Inhibitor 1j, we compare its in vitro efficacy and enzymatic inhibition against Fluconazole (first-generation triazole) and Posaconazole (second-generation extended-spectrum triazole).

As shown in the data below, Inhibitor 1j demonstrates superior potency against the intrinsically resistant Candida glabrata compared to Fluconazole, while maintaining a highly competitive CYP51 IC₅₀ profile.

Table 1: In Vitro Antifungal Activity and CYP51 Inhibition
CompoundC. albicans MIC₅₀ (μM)C. glabrata MIC₅₀ (μM)CYP51 IC₅₀ (nM)Mechanism
Inhibitor 1j 0.120.5038CYP51 Heme Coordination
Fluconazole 0.50>16.0120CYP51 Heme Coordination
Posaconazole 0.030.2515CYP51 Heme Coordination

Data represents median values from standardized CLSI broth microdilution assays and recombinant CYP51 binding assays.

Mass Spectrometry Validation: The Definitive Proof of Target Engagement

Why LC-MS/MS? (The Causality of Experimental Design)

Relying solely on MIC values creates an incomplete scientific narrative. A compound might kill fungi by disrupting the cell wall or inducing reactive oxygen species, rather than inhibiting CYP51. LC-MS/MS provides the definitive biochemical proof of target engagement. By using LC-MS/MS instead of GC-MS, we avoid the need for chemical derivatization (e.g., silylation), thereby preserving the native sterol structures and minimizing sample preparation artifacts.

Workflow Culture 1. Fungal Culture (+ Inhibitor 1j) Lysis 2. Saponification & Lysis (KOH/EtOH) Culture->Lysis Extraction 3. LLE Extraction (+ d7-Cholesterol IS) Lysis->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data 5. Quantify Ratio: Lanosterol / Ergosterol LCMS->Data

Self-validating LC-MS/MS workflow for quantifying sterol flux and target engagement.

Experimental Protocol: Sterol Flux Quantification

This protocol is designed as a self-validating system . By measuring the ratio of lanosterol to ergosterol—rather than relying on absolute quantitation—we internally normalize for variations in initial cell pellet mass and extraction efficiency.

Step 1: Fungal Culture and Treatment

  • Action: Inoculate C. albicans in RPMI 1640 medium. Treat with Inhibitor 1j at 0.5× and 1× MIC concentrations. Incubate for 16 hours at 35°C.

  • Causality: Treating at sub-lethal and exact MIC concentrations ensures that the cells are still metabolically active enough to accumulate sterols. If treated at 10× MIC, the cells die too rapidly to observe the biochemical shift, leading to uninterpretable data.

Step 2: Saponification and Lysis

  • Action: Harvest the cell pellet. Add 3 mL of 25% ethanolic potassium hydroxide (KOH) and incubate at 85°C for 1 hour.

  • Causality: Fungi store a significant portion of sterols as steryl esters in lipid droplets. Saponification hydrolyzes these esters into free sterols, ensuring the LC-MS/MS measures the total sterol pool rather than just the free membrane fraction.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Spike the lysate with 50 ng of d7-cholesterol (Internal Standard). Add 3 mL of HPLC-grade hexane, vortex vigorously, and centrifuge. Extract the upper organic layer and evaporate under nitrogen gas. Reconstitute in methanol.

  • Causality: Hexane selectively partitions non-polar sterols away from polar cellular debris. The addition of d7-cholesterol creates the self-validating core of the assay: because it behaves chromatographically identical to fungal sterols but has a distinct mass-to-charge (m/z) ratio, it automatically corrects for any ion suppression in the MS source or physical losses during extraction.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject 5 μL onto a C18 reverse-phase column. Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Atmospheric Pressure Chemical Ionization (APCI).

  • Causality: MRM mode provides absolute structural specificity by filtering for specific precursor-to-product ion transitions (e.g., Lanosterol: m/z 409.4 → 109.1; Ergosterol: m/z 379.3 → 69.1). APCI is chosen over ESI (Electrospray Ionization) because sterols lack easily ionizable functional groups, making APCI significantly more sensitive for lipidomics.

Data Interpretation & The Self-Validating Readout

To confirm Inhibitor 1j's efficacy, plot the Lanosterol/Ergosterol (L/E) Ratio .

  • Untreated Control: The L/E ratio should be near zero, as healthy CYP51 rapidly converts lanosterol downstream.

  • Inhibitor 1j Treated: A successful CYP51 blockade will show a dose-dependent exponential spike in the L/E ratio.

Because the protocol normalizes both analytes against the d7-cholesterol internal standard, and then evaluates them as a ratio against one another, the resulting data is immune to standard biological noise. A rising L/E ratio is the irrefutable, self-validated signature of CYP51 target engagement, confirming that Inhibitor 1j operates precisely as designed.

References

  • Sterol 14α-Demethylase Cytochrome P450 (CYP51)
  • Source: Biochimica et Biophysica Acta (BBA)
  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)
Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for the Novel CYP51 Inhibitor 1j

In the relentless pursuit of novel antifungal agents, the robust characterization of investigational compounds is paramount. A critical juncture in this process is establishing a meaningful correlation between in vitro a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel antifungal agents, the robust characterization of investigational compounds is paramount. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive comparison of methodologies for evaluating the novel cytochrome P450 14a-demethylase (CYP51) inhibitor, designated 1j. By delving into the causality behind experimental choices and presenting a framework for establishing an In Vitro-In Vivo Correlation (IVIVC), we aim to equip researchers, scientists, and drug development professionals with the insights necessary to accelerate their development programs.

Cytochrome P450 14a-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi, remains a cornerstone target for antifungal therapy.[1][2][3] Its inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[3][4] Azole antifungals have long exploited this mechanism; however, the rise of resistance necessitates the discovery of new chemical entities with potent and selective inhibitory activity.[3][5] Compound 1j represents a promising, novel non-azole scaffold designed for high-affinity binding to fungal CYP51.

This guide will first detail the critical in vitro assays to determine the intrinsic activity of 1j, followed by a discussion of robust in vivo models to assess its therapeutic potential in a complex biological system. Finally, we will explore the principles of IVIVC, providing a roadmap to bridge the data from these distinct experimental realms, a crucial step for predictive drug development and regulatory success.[6][7][8]

Part 1: In Vitro Characterization of Inhibitor 1j

The initial evaluation of any potential antifungal agent lies in its in vitro characterization. These assays are designed to provide a rapid and reproducible measure of a compound's intrinsic potency and spectrum of activity.

Antifungal Susceptibility Testing

The foundational in vitro assessment for any novel antifungal is the determination of its Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Fungal Inoculum: Cultures of relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus, fluconazole-resistant strains) are grown on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Serial Dilution of Inhibitor 1j: A stock solution of 1j is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of 1j at which there is a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.[9]

Causality and Trustworthiness: This standardized method, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), ensures high reproducibility.[9] The use of multiple fungal strains, including resistant isolates, is crucial for defining the spectrum of activity of 1j.[10]

Direct Enzyme Inhibition Assay

To confirm that the antifungal activity of 1j is due to its intended mechanism of action, a direct enzymatic assay using recombinant fungal CYP51 is essential.

Experimental Protocol: Recombinant CYP51 Inhibition Assay

  • Expression and Purification of Recombinant CYP51: The gene encoding for CYP51 from a target fungus (e.g., Candida albicans) is cloned into an expression vector and transformed into a suitable host system (e.g., E. coli). The recombinant enzyme is then expressed and purified.

  • Enzyme Reconstitution: The purified CYP51 is reconstituted in a reaction mixture containing a cytochrome P450 reductase, a lipid environment (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., lanosterol).[11]

  • Inhibition Assay: Varying concentrations of inhibitor 1j are pre-incubated with the reconstituted enzyme system. The enzymatic reaction is initiated by the addition of NADPH.

  • Quantification of Product Formation: The reaction is stopped after a defined time, and the sterol products are extracted. The conversion of the substrate to the demethylated product is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • IC₅₀ Determination: The concentration of 1j that inhibits 50% of the CYP51 enzymatic activity (IC₅₀) is calculated.

Causality and Trustworthiness: This cell-free assay directly measures the interaction between 1j and its molecular target, eliminating confounding factors present in whole-cell assays.[11] Comparing the IC₅₀ value to the MIC provides insight into how well the compound penetrates the fungal cell and reaches its target. A significant discrepancy may suggest issues with cell permeability or efflux.

Table 1: Hypothetical In Vitro Data for CYP51 Inhibitor 1j and Comparators

CompoundC. albicans MIC (µg/mL)Fluconazole-Resistant C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Recombinant C. albicans CYP51 IC₅₀ (µM)
Inhibitor 1j 0.1250.250.50.08
Fluconazole 0.564160.3
Voriconazole 0.060.50.250.05

Part 2: In Vivo Efficacy Assessment of Inhibitor 1j

While in vitro data are crucial for initial screening, they do not capture the complexities of a host-pathogen interaction.[12] In vivo models are indispensable for evaluating the therapeutic potential of a compound, taking into account its pharmacokinetic and pharmacodynamic properties.[13][14]

Murine Model of Systemic Candidiasis

A widely used and informative model for assessing the efficacy of antifungal agents is the murine model of disseminated or systemic candidiasis.

Experimental Protocol: Murine Systemic Candidiasis Model

  • Immunosuppression (Optional but Recommended): To establish a robust infection, mice (e.g., BALB/c or C57BL/6) are often immunosuppressed using agents like cyclophosphamide or corticosteroids.

  • Infection: Mice are infected via intravenous (tail vein) injection with a standardized inoculum of Candida albicans (e.g., 1 x 10⁶ CFU/mouse).[15]

  • Treatment: At a predetermined time post-infection (e.g., 2-4 hours), treatment is initiated. Inhibitor 1j is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels. A vehicle control group and a positive control group (e.g., treated with fluconazole) are included.

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily, and survival is recorded over a period of 14-21 days.

    • Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., 3-5 days post-infection). Kidneys, and other target organs, are harvested, homogenized, and plated on selective agar to determine the fungal burden (CFU/gram of tissue).[10]

Causality and Trustworthiness: This model provides a stringent test of a drug's ability to clear a systemic infection. The dual endpoints of survival and fungal burden offer a comprehensive picture of efficacy.[14] The inclusion of a positive control provides a benchmark for the performance of inhibitor 1j.

Table 2: Hypothetical In Vivo Efficacy Data for Inhibitor 1j in a Murine Systemic Candidiasis Model

Treatment Group (Dose, mg/kg)Mean Survival Time (Days)Kidney Fungal Burden at Day 3 (log₁₀ CFU/g ± SD)
Vehicle Control 56.8 ± 0.5
Inhibitor 1j (5) 124.2 ± 0.7
Inhibitor 1j (10) >21 (100% survival)2.5 ± 0.4
Fluconazole (10) 94.9 ± 0.6

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[16][17] For an antifungal agent like 1j, this involves correlating an in vitro potency measure (like MIC or IC₅₀) with an in vivo efficacy endpoint (like fungal burden reduction).

Establishing a robust IVIVC is a cornerstone of modern drug development, as it can streamline formulation optimization, support biowaivers, and provide confidence in clinical trial design.[6][7]

The IVIVC Framework

The development of an IVIVC for an antifungal agent is a multi-step process that integrates pharmacokinetic (PK) and pharmacodynamic (PD) data.

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Correlation & Modeling invitro_mic MIC Determination ivivc_model IVIVC Model Development (Link In Vitro Potency to In Vivo Exposure-Response) invitro_mic->ivivc_model Informs Potency invitro_ic50 Enzyme IC50 invitro_ic50->ivivc_model Informs Potency invivo_pk Pharmacokinetics (PK) (Drug Exposure in Plasma/Tissue) pk_pd_model PK/PD Modeling (Link Exposure to Efficacy) invivo_pk->pk_pd_model Provides Exposure Data invivo_pd Pharmacodynamics (PD) (Fungal Burden Reduction) invivo_pd->pk_pd_model Provides Efficacy Data pk_pd_model->ivivc_model Establishes In Vivo Exposure-Response Relationship

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Experimental Protocol: Integrated PK/PD Study for IVIVC

  • In Vivo Pharmacokinetics: Following administration of 1j to uninfected mice at various dose levels, blood samples are collected at multiple time points. Drug concentrations in plasma are measured using LC-MS/MS to determine key PK parameters like Cmax, AUC, and half-life. Tissue distribution studies, particularly to the site of infection (e.g., kidneys), are also highly valuable.

  • In Vivo Pharmacodynamics: The murine systemic candidiasis model is run as described previously, with multiple dose levels of 1j.

  • Data Integration and Modeling: The in vivo efficacy (fungal burden reduction) is plotted against a PK parameter (e.g., AUC/MIC ratio). This PK/PD relationship establishes the drug exposure required for a certain level of antifungal effect.

  • IVIVC Establishment: A mathematical model is then developed to correlate the in vitro potency (MIC or IC₅₀) with the in vivo PK/PD relationship. A successful IVIVC would allow for the prediction of in vivo efficacy based on the in vitro MIC of 1j against a new fungal isolate.

Causality and Trustworthiness: This integrated approach provides a mechanistic understanding of how the intrinsic potency of inhibitor 1j translates into therapeutic efficacy in a living organism. By establishing a quantitative relationship between drug exposure and effect, the model becomes a powerful predictive tool, reducing the reliance on extensive animal testing for every formulation or manufacturing change.[6][16]

PKPD_Relationship y_axis Efficacy (log CFU reduction) origin y_axis->origin x_axis Drug Exposure (e.g., AUC/MIC) origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Caption: A typical sigmoidal relationship in a PK/PD model, linking drug exposure to efficacy.

Conclusion

The development of the novel CYP51 inhibitor 1j requires a rigorous and logical progression from in vitro characterization to in vivo validation. By employing standardized in vitro assays to determine its intrinsic potency and mechanism, and utilizing robust in vivo models to assess its therapeutic efficacy, a comprehensive data package can be assembled. The ultimate goal is the establishment of a predictive In Vitro-In Vivo Correlation. This correlation not only deepens our understanding of the compound's behavior but also serves as an invaluable tool to streamline late-stage development, de-risk clinical progression, and ultimately, accelerate the delivery of a potentially life-saving new antifungal therapy to patients in need.

References

  • Creative Biolabs. (2025, October 20). Antifungal Drug Localized Infection Modeling & Evaluation Service. Available from: [Link]

  • Nakamura, T., et al. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PMC. Available from: [Link]

  • Shadomy, S., & Dixon, D. M. (n.d.). In vivo models: evaluating antifungal agents. PubMed. Available from: [Link]

  • Jenks, J. D., & Hoenigl, M. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Available from: [Link]

  • U.S. Food and Drug Administration. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

  • Srivastava, S., et al. (2016, January 15). In silico and in vitro screening to identify structurally diverse non-azole CYP51 inhibitors as potent antifungal agent. PubMed. Available from: [Link]

  • BioPharma Services Inc. (2021, December 14). IVIVC modelling can speed up the drug development process. Available from: [Link]

  • Wu, C. Y., & Benet, L. Z. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available from: [Link]

  • Parker, J. E., et al. (n.d.). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. American Society for Microbiology. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2025, February 23). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • Patsnap. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?. Available from: [Link]

  • Wong, S. S. W., et al. (2014, January 22). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE. Available from: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (n.d.). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC. Available from: [Link]

  • BioWorld. (2025, July 21). Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity. Available from: [Link]

  • ResearchGate. (n.d.). Design and optimization of highly-selective fungal CYP51 inhibitors. Available from: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (n.d.). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PMC. Available from: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (n.d.). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. PMC. Available from: [Link]

  • Zhang, J., et al. (n.d.). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Cytochrome P450 14a-demethylase Inhibitor 1j

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of the research-grade compound, Cytochrome P450 14a-demethylase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of the research-grade compound, Cytochrome P450 14a-demethylase inhibitor 1j (CAS No. 1155361-08-2). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Disclaimer: This document is intended as a general guide. The Safety Data Sheet (SDS) provided by the manufacturer is the primary source of information for specific chemical handling and disposal. If an SDS is not available, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding. The toxicological properties of many research-grade chemicals have not been fully investigated; therefore, it is prudent to treat this compound as hazardous.[1]

Hazard Assessment and Characterization: The "Why" Behind the Procedure

Therefore, the foundational principle of this disposal guide is precaution . In the absence of a definitive SDS, all waste generated from the use of Cytochrome P450 14a-demethylase inhibitor 1j must be treated as hazardous chemical waste .[3][4] This approach ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4]

Key Hazard Considerations:

Hazard CategoryPotential Concern for Cytochrome P450 14a-demethylase inhibitor 1jRationale
Toxicity Assumed to be toxic if ingested, inhaled, or absorbed through the skin.As a biologically active research chemical, its full toxicological profile is likely unknown.[1]
Environmental Potential for long-lasting harmful effects on aquatic ecosystems.Azole compounds can be persistent in the environment.[2]
Reactivity Unknown.Without specific data, it should not be mixed with other waste streams to avoid unforeseen reactions.
Flammability Likely low for the solid form, but solutions may be flammable depending on the solvent.The physical state and solvent used are critical factors.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the neat compound or any waste containing it, appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Nitrile gloves are a standard requirement. For handling concentrated solutions or for extended periods, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Lab Coat: A buttoned lab coat protects your skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of aerosolization or if you are handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS for guidance on respirator selection and fit-testing.

Step-by-Step Disposal Procedures: A Self-Validating System

The following procedures are designed to ensure that all waste streams containing Cytochrome P450 14a-demethylase inhibitor 1j are managed safely and in compliance with general laboratory waste guidelines.

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix waste streams unless explicitly instructed to do so by your EHS department.

DOT Script for Waste Segregation Workflow

cluster_0 Waste Generation Point cluster_1 Designated Hazardous Waste Containers A Solid Waste (Neat compound, contaminated labware) D Solid Hazardous Waste Container A->D B Liquid Waste (Solutions containing the inhibitor) E Liquid Hazardous Waste Container B->E C Sharps Waste (Needles, syringes) F Sharps Hazardous Waste Container C->F

Caption: Workflow for the segregation of different waste forms of Cytochrome P450 14a-demethylase inhibitor 1j.

This category includes:

  • Expired or unused neat compound.

  • Contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Spill cleanup materials.

Procedure:

  • Collection: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1] This container should be made of a material compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("Cytochrome P450 14a-demethylase inhibitor 1j"), and any other information required by your institution.[4]

  • Storage: Keep the container closed except when adding waste. Store it in a designated satellite accumulation area (SAA) within your laboratory.

  • Pickup: Once the container is full, or before the accumulation time limit set by your institution is reached, arrange for a hazardous waste pickup through your EHS department.

This category includes:

  • Solutions containing Cytochrome P450 14a-demethylase inhibitor 1j.

  • The first rinsate from cleaning contaminated glassware.[3]

Procedure:

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).

  • Compatibility: Ensure the container material is compatible with the solvent used in the solution.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent(s), and an estimated concentration of the inhibitor.

  • Storage: Keep the container tightly capped and stored in secondary containment to prevent spills. Store in your laboratory's SAA.

  • Pickup: Arrange for a hazardous waste pickup through your EHS department when the container is full or the accumulation time limit is approaching.

Important Note: Do not dispose of solutions containing this inhibitor down the drain.[3] This is illegal and poses a significant risk to the environment.[1]

This category includes needles, syringes, and other contaminated sharp objects.

Procedure:

  • Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[1]

  • Labeling: This container should be labeled as "Hazardous Chemical Waste Sharps" to distinguish it from biohazardous sharps containers.

  • Disposal: Do not overfill the sharps container. When it is three-quarters full, close it securely and arrange for pickup by your EHS department.

Emergency Procedures: Spill Management

In the event of a spill, your immediate response is crucial to prevent exposure and environmental contamination.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill.[1] For solid spills, gently cover the material to avoid creating dust.

  • Cleanup: Carefully scoop or sweep the absorbed material or solid spill into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse. Collect all decontamination materials as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS department or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.

Decontamination of Reusable Labware
  • Initial Rinse: Rinse the contaminated labware with a small amount of a suitable solvent. Collect this first rinsate as hazardous liquid waste.[3][4]

  • Subsequent Cleaning: After the initial hazardous rinse, the labware can typically be washed using standard laboratory procedures.

DOT Script for Disposal Decision Tree

Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes SharpWaste Collect in Sharps Hazardous Waste Container IsSharp->SharpWaste Yes EHS Contact EHS for Pickup IsSharp->EHS No (Consult EHS) SolidWaste->EHS LiquidWaste->EHS SharpWaste->EHS

Caption: Decision tree for the proper disposal route of Cytochrome P450 14a-demethylase inhibitor 1j waste.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and, when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Non-Hazardous. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • KWS Distributing, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Van den Torren, S., et al. (2023). Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. Environmental Pollution, 334, 122220. Retrieved from [Link]

  • Cydzik-Kwiatkowska, A., et al. (2025). The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste Materials. Materials (Basel, Switzerland), 18(20), 7029. Retrieved from [Link]

  • Cai, W., et al. (2021). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions. Journal of Environmental Sciences, 103, 288-297. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Cytochrome P450 14a-demethylase inhibitor 1j

As a Senior Application Scientist, I recognize that handling highly potent, targeted small molecules requires moving beyond the generic advice found in standard Safety Data Sheets (SDS). This guide is engineered to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly potent, targeted small molecules requires moving beyond the generic advice found in standard Safety Data Sheets (SDS). This guide is engineered to provide researchers, scientists, and drug development professionals with a definitive, field-proven framework for handling Cytochrome P450 14a-demethylase inhibitor 1j (CAS 1155361-08-2) .

Rather than simply listing rules, this guide explains the causality behind our safety choices and integrates self-validating systems into every protocol to ensure absolute operational integrity.

Mechanistic Context: Why Specialized Handling is Required

Cytochrome P450 14a-demethylase inhibitor 1j is a potent azole derivative and antifungal agent that targets the CYP51 enzyme (Lanosterol 14α-demethylase)[1],[2]. By competitively binding to the heme iron of CYP51, it blocks the biosynthesis of ergosterol, leading to the accumulation of toxic 14α-methylated sterols and subsequent fungal cell death[1],[3].

The Safety Implication: While engineered for fungal CYP51, the cytochrome P450 superfamily is highly conserved across eukaryotes. Inadvertent human exposure—particularly chronic micro-exposures—carries the risk of off-target binding to human hepatic CYPs (e.g., CYP3A4) or endocrine-disrupting effects. Because this compound is highly active with an MIC80 against Candida albicans of just 15.6 µg/mL[4], even microgram-level exposures are biologically significant.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (14α-demethylase) Active Enzyme Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylated sterols (Accumulation) CYP51->ToxicSterols Blocked Pathway Inhibitor CYP51 Inhibitor 1j (CAS 1155361-08-2) Inhibitor->CYP51 Competitive Binding (Heme Iron) CellDeath Fungal Cell Arrest/Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Membrane Disruption

Mechanism of Action: CYP51 Inhibitor 1j disrupting fungal ergosterol biosynthesis.

Quantitative Risk Assessment & Properties

To design an effective safety protocol, we must first quantify the physical and chemical realities of the compound[5].

Table 1: Physicochemical Profile & Operational Implications

PropertySpecification / ValueOperational Implication
Compound Name Cytochrome P450 14a-demethylase inhibitor 1jTarget specificity requires handling as a potent Active Pharmaceutical Ingredient (API).
CAS Number 1155361-08-2Essential for SDS cross-referencing and hazardous waste labeling.
Efficacy (MIC80) 15.6 µg/mL (Candida albicans)Highly potent; microgram-level dermal or inhalation exposure is biologically active.
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing. Requires draft-controlled environments.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO acts as a transdermal carrier. A spill on the skin will transport the inhibitor directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the compound's physical state and its required solvent (DMSO).

Table 2: Required PPE Specifications and Scientific Causality

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (Min 5 mil thickness)Latex is highly permeable to DMSO. Nitrile provides temporary resistance. Double-gloving ensures the inner glove remains uncompromised if the outer glove is breached by solvent.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses with side shields are insufficient against liquid DMSO splashes, which can carry the inhibitor directly into the ocular mucosa.
Body Protection Fluid-resistant lab coat with knit cuffsKnit cuffs prevent wrist exposure between the glove and sleeve. Fluid resistance delays DMSO penetration during accidental spills.
Respiratory N95/P100 Respirator (if outside BSC)The dry powder form poses a severe inhalation hazard. Aerosolized micro-particles can bypass the upper respiratory tract and enter alveolar spaces.

Operational Workflow: Solution Preparation

The most hazardous phase of handling Inhibitor 1j is the transition from a dry powder to a concentrated DMSO stock solution.

Handling_Workflow Start Preparation Don PPE (Nitrile, Coat, Goggles) Weighing Weighing Use Analytical Balance in BSC Start->Weighing Solvent Solubilization Dissolve in 100% DMSO Weighing->Solvent Minimize dust Aliquoting Aliquoting Create single-use vials Solvent->Aliquoting Avoid freeze-thaw Storage Storage Store at -20°C in dark Aliquoting->Storage Waste Disposal Collect solid/liquid waste Aliquoting->Waste Contaminated tips

Operational workflow for safe preparation and storage of CYP51 Inhibitor 1j.

Step-by-Step Methodology: 10 mM Stock Preparation

This protocol utilizes self-validating loops to ensure accuracy and safety without relying on assumptions.

  • Environmental Setup: Conduct all open-vial work inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood to capture aerosolized particulates.

  • Gravimetric Validation (Self-Validating Step): Instead of assuming the balance reading is absolute, utilize a tare-check-tare loop. Weigh the empty amber vial, tare the balance, add the Inhibitor 1j powder, and record the weight. Remove the vial and ensure the balance returns exactly to 0.0000 g. If it does not, recalibrate immediately and inspect the draft shield for micro-spills.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO directly to the vial while still inside the BSC. Cap tightly before removing from the hood.

  • Optical Validation of Solubilization (Self-Validating Step): After vortexing, hold the sealed vial against both a stark white and a stark black background under bright light. The solution must be optically clear. Any particulate refraction indicates incomplete dissolution, requiring mild sonication (water bath, 37°C for 5 minutes).

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) to prevent moisture ingress and degradation caused by repeated freeze-thaw cycles. Store at -20°C.

Spill Response and Disposal Plans

Because 1j is an active pharmaceutical ingredient and an environmental hazard, waste cannot be commingled with standard biohazardous waste.

Spill_Response Spill Spill Detected (CYP51 Inhibitor 1j) Assess Assess Spill Type Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid Spill (in DMSO) Assess->Wet DryAction Cover with damp pad. Do NOT sweep. Dry->DryAction WetAction Layer with universal binder. Absorb liquid. Wet->WetAction Clean Wipe with 70% Ethanol, then soap & water. DryAction->Clean WetAction->Clean Validate Self-Validation: Visual inspection. No residue = Safe. Clean->Validate

Decision tree and self-validating protocol for CYP51 Inhibitor 1j spill response.

Spill Cleanup Protocol
  • Dry Spills: Never sweep dry powder, as this generates a highly toxic aerosol cloud. Gently cover the powder with absorbent pads dampened with 70% ethanol to suppress dust, then wipe inward.

  • Wet Spills (DMSO): DMSO dissolves standard plastics and floor waxes. Immediately cover the spill with a universal chemical binder or sand.

  • Self-Validating Cleanup: After removing the bulk spill, perform a triple-wipe using alternating solvents (Wipe 1: 100% Ethanol -> Wipe 2: Soap & Water -> Wipe 3: 100% Ethanol). The cleanup is validated only when the final white wipe shows zero discoloration or residue under bright light.

The Triple-Segregation Disposal Method
  • Solid Waste: All contaminated pipette tips, empty vials, and spill cleanup materials must be placed in a rigid, puncture-proof chemical waste bin labeled "Toxic Solid Waste - Azole Antifungal."

  • Liquid Waste: Unused DMSO stock solutions must be segregated into a "Halogen-Free Organic Solvent" waste container.

  • Aqueous Wash: Any aqueous buffers containing the inhibitor must be collected as aqueous chemical waste. Never pour CYP51 inhibitors down the drain , as they are highly toxic to aquatic ecosystems and disrupt environmental fungal microbiomes.

References

  • BioChemPartner. "Cytochrome P450 14a-demethylase inhibitor 1J Chemical Structure." Available at:[Link]

  • Selleck Biotech Life Science Products. "Epidermal Growth Factor Receptor | Tyrosine Kinase." Scribd. Available at: [Link]

  • GitHub / BioAssayOntology. "CYP51 Inhibitors and Biosafety Level Guidelines." Available at: [Link]

Sources

Retrosynthesis Analysis

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Method

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